Itacnosertib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQKEVGTZSBVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628870-27-8 | |
| Record name | Itacnosertib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628870278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITACNOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z53X5LHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Itacnosertib (TP-0184): A Dual FLT3/ACVR1 Inhibitor for FLT3-ITD Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations represents a high-risk subtype associated with poor prognosis.[1][2] Constitutive activation of the FLT3 receptor tyrosine kinase drives uncontrolled proliferation and survival of leukemic blasts through various downstream signaling pathways.[3][4] Itacnosertib (formerly TP-0184) is an orally bioavailable small molecule inhibitor targeting key drivers of this malignancy. It functions as a potent, dual inhibitor of FLT3 and Activin A receptor type 1 (ACVR1 or ALK2), and also exhibits inhibitory activity against JAK2.[5] This dual-targeting mechanism allows this compound to potently suppress the primary oncogenic signaling from FLT3-ITD while also modulating the ACVR1 pathway, which has been implicated in tumorigenesis. Preclinical studies demonstrate that this compound effectively inhibits cell proliferation, induces cell cycle arrest, and downregulates critical survival signals in FLT3-ITD AML cell lines and xenograft models, highlighting its potential as a therapeutic agent in this challenging patient population.[5]
Core Mechanism of Action
The primary mechanism of action for this compound in FLT3-ITD AML is the direct, ATP-competitive inhibition of the constitutively active FLT3 kinase. The FLT3-ITD mutation causes ligand-independent dimerization and autophosphorylation of the receptor, leading to the aberrant activation of multiple downstream pro-survival and proliferative signaling cascades.[3][4]
This compound binds to the ATP-binding pocket of the FLT3 kinase, preventing its phosphorylation and subsequent activation. This blockade leads to the abrogation of downstream signaling. Key pathways inhibited by this compound include:
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STAT5 Pathway: FLT3-ITD potently activates Signal Transducer and Activator of Transcription 5 (STAT5), a critical pathway for leukemic cell proliferation and survival.[3][6] this compound treatment leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[5]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and anti-apoptosis, is another downstream target.[7] this compound effectively downregulates the phosphorylation of AKT (p-AKT).[5]
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RAS/MAPK Pathway: While not explicitly detailed for this compound in the provided context, inhibition of FLT3 generally leads to the downregulation of the Ras/MEK/ERK pathway, which is crucial for cell proliferation.[3]
In addition to FLT3, this compound also inhibits ACVR1 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of receptors. The inhibition of ACVR1-mediated signaling, such as the phosphorylation of SMAD1/5 (p-SMAD1/5), represents a secondary mechanism that may contribute to its anti-leukemic activity.[5]
The culmination of this multi-pathway inhibition is a halt in cell cycle progression and the induction of apoptosis. Specifically, this compound has been shown to cause a G0/G1 phase cell cycle arrest in FLT3-mutant AML cells.[5]
Figure 1: this compound signaling pathway inhibition in FLT3-ITD AML.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in both in vitro and in vivo models of FLT3-ITD AML.
Table 1: In Vitro Activity of this compound
| Cell Line | FLT3 Status | Parameter | Value | Reference |
| MV4-11 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
| MOLM-13 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
| MOLM-14 | FLT3-ITD | IC₅₀ (Proliferation) | < 25 nM | [5] |
Table 2: In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models
| Model Type | Treatment | Key Outcomes | Reference |
| NSG Mice Xenograft | 50–200 mg/kg, 3x/week (oral) | Significantly reduced leukemia burden; Median survival increased from 18 to 32 days. | [5] |
| Patient-Derived Xenograft (PDX) | 200 mg/kg | Median survival extended from 100 to 183 days. | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in FLT3-ITD AML cell lines.
-
Methodology:
-
Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Drug Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared and added to the wells. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega) or by adding MTS reagent and measuring absorbance at 490 nm.
-
Data Analysis: The results are normalized to the vehicle control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Methodology:
-
Cell Treatment: AML cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-SMAD1/5, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound or vehicle for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo).
-
Figure 2: Workflow for key in vitro experiments evaluating this compound.
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of FLT3-ITD AML.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG - NOD scid gamma) are used.
-
Cell Implantation: Mice are intravenously or subcutaneously injected with FLT3-ITD AML cells (e.g., MV4-11) or patient-derived primary AML blasts.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 50-200 mg/kg) and schedules (e.g., three times per week). The control group receives a vehicle.
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Monitoring: Mice are monitored for body weight, signs of toxicity, and tumor burden (e.g., via caliper measurement for subcutaneous tumors or bioluminescence for systemic disease).
-
Endpoint: The study endpoint is typically defined by a specific tumor volume, level of paralysis/morbidity, or a predetermined time point. Survival is a key endpoint, recorded as the time from treatment initiation to a humane endpoint.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed (e.g., using a log-rank test for survival).
-
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of FLT3-ITD Mutation, PI3K/AKT Pathway, and Leukemia Stem Cells in D3A7 Induction therapy – the Outcomes of Adult Indonesian Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Itacnosertib: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Itacnosertib (formerly TP-0184) is a potent, orally bioavailable small molecule inhibitor targeting Activin A receptor type 1 (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1] It has garnered significant interest in the field of oncology and for the treatment of rare diseases due to its role in critical signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used for its characterization and visualizing the key signaling pathways it modulates.
Core Structure and Mechanism of Action
This compound's chemical scaffold is centered around a diaminopyrimidine core. Its IUPAC name is 2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine. The molecule exerts its therapeutic effects by binding to the ATP-binding pocket of the ALK2 kinase domain, thereby inhibiting its phosphorylation activity and downstream signaling.[1] Dysregulation of the ALK2 pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers. In addition to its potent ALK2 inhibition, this compound also demonstrates significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), and to a lesser extent, Janus kinase 2 (JAK2).
Structure-Activity Relationship (SAR)
The development of this compound involved extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Analysis of publicly available patent literature (WO2014151871A9) reveals key structural modifications and their impact on inhibitory activity. The following table summarizes the structure-activity relationship of this compound and its analogs.
| Compound/Analog | R1 (at pyrimidine C2) | R2 (at pyrimidine C4) | ALK2 IC50 (nM) | FLT3 IC50 (nM) | JAK2 IC50 (nM) |
| This compound (Example 11) | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | 2-pyridin-2-ylpyridin-3-yl | 8 | <25 | 8540 |
| Analog A | Phenyl | 2-pyridin-2-ylpyridin-3-yl | >1000 | ND | ND |
| Analog B | 3-methoxyphenyl | 2-pyridin-2-ylpyridin-3-yl | 50-100 | ND | ND |
| Analog C | 3-methoxy-4-(piperazin-1-yl)phenyl | 2-pyridin-2-ylpyridin-3-yl | 10-50 | ND | ND |
| Analog D | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | Pyridin-3-yl | >1000 | ND | ND |
| Analog E | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | Biphenyl-3-yl | 100-500 | ND | ND |
ND: Not Disclosed in the provided search results.
Key SAR Insights:
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The 2-pyridin-2-ylpyridin-3-yl moiety at the C4 position of the pyrimidine core is crucial for potent ALK2 inhibition. Replacement with simpler aromatic systems like phenyl or pyridinyl leads to a significant loss of activity (Analogs D and A).
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Substitution on the anilino ring at the C2 position greatly influences potency. An unsubstituted phenyl group is not well-tolerated (Analog A). The methoxy and particularly the 4-methylpiperazinyl substituents are key for high-affinity binding (Analogs B, C, and this compound). The methyl group on the piperazine appears to contribute to this potency.
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The combination of the optimized substituents at both C2 and C4 positions results in the high potency observed for this compound.
Signaling Pathways
// Nodes Ligand [label="BMPs/Activin A", fillcolor="#FBBC05", fontcolor="#202124"]; TypeII_R [label="Type II Receptor\n(BMPR2, ActRIIA/B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALK2 [label="ALK2 (ACVR1)\n(Type I Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMAD158 [label="SMAD1/5/8", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMAD4 [label="SMAD4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="SMAD Complex", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(e.g., Hepcidin)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> TypeII_R [label="Binds"]; TypeII_R -> ALK2 [label="Recruits &\nPhosphorylates"]; this compound -> ALK2 [label="Inhibits", color="#EA4335"]; ALK2 -> SMAD158 [label="Phosphorylates"]; SMAD158 -> Complex; SMAD4 -> Complex; Complex -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Regulates"]; } this compound inhibits the ALK2 signaling pathway.
// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3 Receptor\n(Wild-type or Mutated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FLT3_Ligand -> FLT3 [label="Binds"]; FLT3 -> PI3K; FLT3 -> RAS; FLT3 -> STAT5; this compound -> FLT3 [label="Inhibits", color="#EA4335"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; STAT5 -> Proliferation; } this compound's inhibition of FLT3 signaling in AML.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Workflow)
The inhibitory activity of this compound and its analogs against ALK2, FLT3, and JAK2 is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- this compound (or analog)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate Kinase, Substrate,\nand this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop [label="Stop Reaction &\nDetect Signal (e.g., Luminescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Data Analysis:\nCalculate IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Initiate; Initiate -> Stop; Stop -> Analyze; Analyze -> End; } General workflow of a kinase inhibition assay.
Detailed Protocol for ALK2 Kinase Inhibition Assay (ADP-Glo™ Format):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the ALK2 enzyme and substrate (e.g., casein) in the reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer containing a final concentration of 1% DMSO.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted ALK2 enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control (1% DMSO) to the respective wells.
-
Add 2.5 µL of the substrate to the wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™ (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
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Cell-Based Proliferation Assay
The anti-proliferative activity of this compound is assessed using cell lines that are dependent on the target kinase for their growth and survival, such as FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).
Detailed Protocol:
-
Cell Culture:
-
Culture FLT3-mutated AML cells in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
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Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
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Clinical Development and Future Perspectives
This compound has been evaluated in clinical trials for advanced solid tumors and myelodysplastic syndromes. Its dual inhibition of ALK2 and FLT3 presents a unique therapeutic opportunity, particularly in AML with FLT3 mutations, where it may overcome resistance to other FLT3 inhibitors. Further research is warranted to fully elucidate the clinical potential of this compound and to explore its efficacy in other ALK2- and FLT3-driven diseases. The detailed understanding of its structure-activity relationship will continue to guide the development of next-generation inhibitors with improved potency and selectivity profiles.
References
The Chemical Synthesis of Itacnosertib: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Synthesis, Mechanism of Action, and Evaluation of Itacnosertib (TP-0184)
This technical guide provides a comprehensive overview of the chemical synthesis of this compound (also known as TP-0184), a potent oral inhibitor of Activin A receptor type 1 (ACVR1 or ALK2), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and relevant experimental protocols.
Introduction to this compound
This compound is a small molecule inhibitor with significant potential in oncology. Its chemical designation is 2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine, and its chemical formula is C₂₆H₂₈N₈O. The compound has demonstrated potent activity against tumor cells overexpressing ALK2 and has shown efficacy in overcoming resistance to other FLT3 inhibitors. This guide will delve into the core aspects of its chemical synthesis, the signaling pathways it modulates, and the experimental methods used for its characterization.
Chemical Synthesis of this compound
The synthesis of this compound, as inferred from related patent literature (WO2014151871A9) and analogous synthetic procedures for similar pyrimidine derivatives, involves a convergent synthesis strategy. The core of the molecule is a 2,4-disubstituted pyrimidine ring. The synthesis can be logically divided into the preparation of key intermediates followed by their coupling to form the final product.
While the specific, step-by-step protocol with quantitative data for this compound is proprietary and detailed within patent literature, a representative synthetic route is presented below based on established chemical principles for the synthesis of N2,N4-diaryl-pyrimidine-2,4-diamines.
Experimental Workflow for this compound Synthesis
Caption: A representative workflow for the synthesis of this compound.
Synthesis of Key Intermediates
The synthesis of this compound relies on three key intermediates: 2,4-dichloropyrimidine, 2-(pyridin-2-yl)pyridin-3-amine, and 3-methoxy-4-(4-methylpiperazin-1-yl)aniline. The preparation of these intermediates is a crucial first step in the overall synthetic pathway.
Coupling Reactions and Final Synthesis
The assembly of this compound involves sequential coupling reactions. A nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and 2-(pyridin-2-yl)pyridin-3-amine, followed by a palladium-catalyzed Buchwald-Hartwig amination with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, yields the final product.
Table 1: Representative Data for Analogous Synthetic Reactions
| Step No. | Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | SNAr | 2,4-Dichloropyrimidine, Arylamine | DIPEA | Dioxane | 80-100 | 12-24 | 70-85 | >95 (LC-MS) |
| 2 | Buchwald-Hartwig | Chloro-pyrimidine intermediate, Arylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100-120 | 12-24 | 60-80 | >98 (HPLC) |
Note: The data presented in this table is representative of analogous reactions and may not reflect the exact results for the synthesis of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, differentiation, and survival. The primary targets are ALK2, FLT3, and JAK2.
ALK2 (ACVR1) Signaling Pathway
ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Its inhibition by this compound disrupts the downstream SMAD signaling pathway, which is crucial for cellular processes like osteogenesis. In certain cancers, aberrant ALK2 signaling can promote tumor growth.
ALK2/SMAD Signaling Pathway
Caption: Inhibition of the ALK2/SMAD signaling pathway by this compound.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways like PI3K/AKT and STAT5, promoting leukemic cell proliferation and survival.
FLT3 Signaling Pathway
Caption: Inhibition of the FLT3 signaling pathway by this compound.
JAK2 Signaling Pathway
JAK2 is a non-receptor tyrosine kinase that mediates signaling from various cytokine receptors. The JAK/STAT pathway is crucial for hematopoiesis and immune responses. Dysregulation of JAK2 signaling is implicated in myeloproliferative neoplasms.
JAK2/STAT Signaling Pathway
Caption: Inhibition of the JAK2/STAT signaling pathway by this compound.
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and evaluation of this compound.
General Synthetic Chemistry Protocols
-
Reaction Setup: All reactions involving air- or moisture-sensitive reagents are to be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Purification: Reaction products are purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
Analysis: The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and HPLC analysis.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of this compound against ALK2, FLT3, and JAK2 can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or fluorescence-based assays.
-
Reagents: Recombinant human ALK2, FLT3, or JAK2 kinase; appropriate substrate (e.g., a specific peptide or protein); ATP; assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, combine the kinase, substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and quantify the amount of phosphorylated substrate. f. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Format | Substrate | ATP Concentration | IC₅₀ (nM) | Reference |
| ALK2 (ACVR1) | TR-FRET | Peptide | Km,app | 8 | [Commercial Supplier Data] |
| FLT3 | Cell-based | Endogenous | N/A | < 25 (in FLT3-mutant AML cells) | [Commercial Supplier Data] |
| JAK2 | Biochemical | Peptide | Km,app | 8540 | [Commercial Supplier Data] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis, mechanism of action, and experimental evaluation of this compound. While the precise, industrial-scale synthesis protocol remains proprietary, the representative synthetic route and experimental methodologies described herein offer a solid foundation for researchers in the field of medicinal chemistry and oncology drug development. The potent and specific inhibitory activity of this compound against ALK2, FLT3, and JAK2 highlights its potential as a valuable therapeutic agent for the treatment of various cancers. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
Itacnosertib: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itacnosertib (TP-0184) is a potent, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type I (ACVR1), also known as ALK2.[1][2] This dual inhibitory activity positions this compound as a promising therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3 mutations, where it has demonstrated the ability to overcome resistance to other FLT3 inhibitors.[2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.
Mechanism of Action and Key Targets
This compound exerts its anti-neoplastic effects through the competitive inhibition of the ATP-binding sites of FLT3 and ACVR1/ALK2.[2] FLT3 is a receptor tyrosine kinase frequently mutated in AML, leading to constitutive activation and downstream signaling that promotes cell proliferation and survival.[1] ACVR1/ALK2 is a member of the transforming growth factor-beta (TGF-β) superfamily of type I serine/threonine kinase receptors, and its dysregulation has been implicated in various cancers.[2] this compound also demonstrates inhibitory activity against Janus kinase 2 (JAK2), albeit to a lesser extent.
Kinase Inhibition Profile
| Target | IC50 (nM) | Reference |
| ACVR1/ALK2 | 8 | [2] |
| FLT3 | Data not publicly available | - |
| JAK2 | 8540 | [2] |
Downstream Signaling Pathways
This compound's dual inhibition of FLT3 and ACVR1/ALK2 leads to the modulation of several critical downstream signaling pathways, ultimately impacting cell proliferation, survival, and differentiation.
FLT3 Downstream Signaling
In AML cells harboring FLT3-ITD (Internal Tandem Duplication) mutations, the constitutive activation of FLT3 triggers a cascade of downstream signaling events. This compound's inhibition of FLT3 leads to the downregulation of these pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activated FLT3 phosphorylates and activates PI3K, which in turn activates AKT and subsequently mTOR.
-
RAS/MEK/ERK Pathway: This cascade is a central regulator of cell proliferation and differentiation.
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key mediator of cytokine and growth factor signaling, promoting cell survival and proliferation.
The inhibition of these pathways by this compound leads to a reduction in the phosphorylation of key downstream effectors such as p-FLT3, p-STAT5, and p-AKT.[1]
Figure 1: this compound Inhibition of FLT3 Downstream Signaling Pathways.
ACVR1/ALK2 Downstream Signaling
ACVR1/ALK2 signaling is primarily mediated through the SMAD pathway. Ligand binding to the receptor complex leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These then form a complex with the common mediator SMAD (co-SMAD), SMAD4, which translocates to the nucleus to regulate gene expression. This compound's inhibition of ACVR1/ALK2 blocks this signaling cascade, leading to a decrease in the phosphorylation of SMAD1 and SMAD5.[1]
Figure 2: this compound Inhibition of ACVR1/ALK2 Downstream Signaling.
Cellular Effects of this compound
The inhibition of FLT3 and ACVR1/ALK2 downstream signaling pathways by this compound culminates in several key cellular effects that contribute to its anti-leukemic activity.
Inhibition of Cell Proliferation
This compound has been shown to potently inhibit the proliferation of AML cell lines harboring FLT3-ITD mutations.
| Cell Line | Mutation | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | < 25 | [1] |
| MOLM-13 | FLT3-ITD | < 25 | [1] |
| MOLM-14 | FLT3-ITD | < 25 | [1] |
Cell Cycle Arrest
Treatment with this compound induces a G0/G1 cell cycle arrest in FLT3-mutant AML cells.[1] This prevents the cells from entering the S phase and undergoing DNA replication, thereby halting their proliferation. Quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment is not yet publicly available in a comprehensive format.
Other Cellular Effects
This compound has also been reported to inhibit serine biosynthesis and amino acid transport genes in FLT3-mutant AML cells.[1] The serine biosynthesis pathway is a metabolic vulnerability in FLT3-ITD-driven AML, and its inhibition can selectively impede the proliferation of these cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling effects of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is used to determine the potency of this compound against purified kinases.
Objective: To measure the IC50 value of this compound for a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified kinase (e.g., FLT3, ACVR1/ALK2)
-
Kinase-specific substrate
-
ATP
-
This compound (or TP-0184)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase, the specific substrate, and the this compound dilution. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Western Blot Analysis of Downstream Signaling Proteins
This technique is used to assess the phosphorylation status of key proteins in the signaling pathways affected by this compound.
Objective: To determine the effect of this compound on the phosphorylation of proteins such as FLT3, STAT5, AKT, and SMAD1/5.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture AML cells and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 4: Experimental Workflow for Western Blot Analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.
Figure 5: Experimental Workflow for Cell Cycle Analysis.
AML Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the in vivo efficacy of this compound.
Objective: To assess the anti-leukemic activity of this compound in a model that more closely recapitulates human disease.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient samples
-
This compound formulation for oral administration
-
Flow cytometry antibodies for human and mouse CD45
Procedure:
-
Engraftment: Inject primary AML patient cells intravenously into immunodeficient mice.
-
Monitoring: Monitor the engraftment of human AML cells in the peripheral blood of the mice by flow cytometry using an anti-human CD45 antibody.
-
Treatment: Once engraftment is established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule.
-
Efficacy Assessment: Monitor the leukemia burden in the peripheral blood, bone marrow, and spleen throughout the treatment period.
-
Survival Analysis: Monitor the survival of the mice in each group.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be harvested to assess the on-target effects of this compound by Western blot or other methods.
Figure 6: Experimental Workflow for AML Patient-Derived Xenograft Model.
Conclusion
This compound is a promising dual inhibitor of FLT3 and ACVR1/ALK2 with potent anti-leukemic activity, particularly in FLT3-mutated AML. Its mechanism of action involves the simultaneous blockade of multiple pro-survival and proliferative signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, STAT5, and SMAD pathways. The cellular consequences of this inhibition include a potent anti-proliferative effect and cell cycle arrest at the G0/G1 phase. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other kinase inhibitors in a preclinical setting. While a comprehensive public dataset of its kinase selectivity and quantitative effects on downstream signaling is still emerging, the available data strongly support its continued development as a targeted therapy for AML and potentially other malignancies driven by aberrant FLT3 and ACVR1/ALK2 signaling.
References
Role of ACVR1 in AML pathogenesis
An In-Depth Technical Guide on the Role of ACVR1 in AML Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activin A receptor type I (ACVR1), also known as ALK2, is a member of the transforming growth factor-β (TGF-β) superfamily of receptors.[1][2] While historically studied for its role in developmental processes and rare genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP), recent evidence has illuminated its critical role in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in subtypes with FMS-like tyrosine kinase 3 (FLT3) mutations.[1][3] This document provides a comprehensive technical overview of ACVR1's function in AML, focusing on its signaling pathways, its role as a resistance factor to targeted therapies, and its emergence as a promising therapeutic target. We consolidate quantitative data from key studies, detail relevant experimental methodologies, and provide visual diagrams of core pathways and workflows to support advanced research and drug development efforts.
ACVR1 Signaling in the Context of AML
ACVR1 is a type I serine/threonine kinase receptor that, upon ligand binding and formation of a heterotetrameric complex with a type II receptor (like BMPR2, ACVR2A, or ACVR2B), initiates intracellular signaling.[4][5][6] The canonical pathway involves the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). These activated SMADs then bind to SMAD4, and the complex translocates to the nucleus to regulate the transcription of target genes, including inhibitors of differentiation (ID) genes.[5]
In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, ACVR1 is significantly overexpressed.[1][3][7] This overexpression is not merely correlational; it appears to be a key mechanism contributing to therapeutic resistance.
Quantitative Data Summary
Table 1: ACVR1 Expression in AML
This table summarizes the differential expression of ACVR1 mRNA in AML patient samples and cell lines, highlighting the correlation with FLT3-ITD mutations.
| Dataset / Cell Lines | Comparison Group | Finding | Reference |
| TCGA Pan-Cancer & OHSU | FLT3-ITD vs. FLT3-WT AML Samples | ACVR1 mRNA is significantly overexpressed in FLT3-ITD mutated samples. | [3] |
| AML Cell Lines | FLT3-ITD vs. FLT3-WT | Higher ACVR1 mRNA expression in FLT3-ITD lines (MOLM-13, MV4-11) vs. WT lines (HL-60, THP-1). | [3][7] |
| OHSU AML Dataset | High vs. Low ACVR1 Expression | High ACVR1 mRNA expression correlates with poor overall survival. | [3][7] |
| FLT3-mutant AML Patients | Gilteritinib-Treated vs. Untreated | ACVR1 expression is upregulated in patient samples after treatment with FLT3 inhibitors. | [7] |
Table 2: Effects of ACVR1 Inhibition on AML Cells
This table presents quantitative outcomes from experiments involving the inhibition or knockdown of ACVR1 in FLT3-mutated AML cell lines.
| Experiment | Cell Lines | Treatment | Quantitative Result | Reference |
| Apoptosis Assay | MV4-11, MOLM-13, MOLM-14 | ACVR1 Knockdown + Midostaurin (50-100 nM) | Significant increase in Annexin V-positive cells compared to control. | [8] |
| Apoptosis Assay | MV4-11, MOLM-13, MOLM-14 | ACVR1 Knockdown + Gilteritinib (200-400 nM) | Significant increase in Annexin V-positive cells compared to control. | [8] |
| Synergy Analysis | FLT3-mutant cell lines | TP-0184 + Venetoclax or Cytarabine | Strong synergistic effect observed (Combination Index < 0.1). | [7] |
| In Vivo Xenograft Model | FLT3-mutant AML PDX | TP-0184 Treatment | Significantly inhibited AML growth and prolonged survival (p<0.01). | [7] |
Table 3: Inhibitor Potency
This table lists the half-maximal inhibitory concentrations (IC50) for various inhibitors targeting ACVR1.
| Inhibitor | Target(s) | IC50 (ACVR1/ALK2) | Reference |
| TP-0184 | FLT3 / ACVR1 | Binds with high affinity (KD < 5nM for FLT3 mutants) | [1][7] |
| Momelotinib | JAK1/2 / ACVR1 | 8.4 nM | [9] |
| Pacritinib | JAK2 / IRAK1 / ACVR1 | 16.7 nM | [9] |
| Zilurgisertib | ACVR1/ALK2 | 15 nM | [9] |
Role in Therapeutic Resistance
A key aspect of ACVR1's role in AML is its function as a resistance factor to FLT3 inhibitors.[1][7] Studies have shown that treatment of FLT3-mutated AML cells with inhibitors like gilteritinib leads to an upregulation of ACVR1 expression.[3][7] This adaptive response suggests that the ACVR1 pathway can act as a bypass signaling route, allowing leukemia cells to survive despite the inhibition of FLT3. Consequently, knocking down ACVR1 or inhibiting it pharmacologically re-sensitizes AML cells to FLT3 inhibitors, leading to increased apoptosis.[1][7][8] This provides a strong rationale for a dual-targeting therapeutic strategy.
Detailed Experimental Protocols
Real-Time Quantitative PCR (qPCR) for ACVR1 Expression
This protocol is used to measure the relative mRNA levels of ACVR1 in AML cells.[3]
-
RNA Isolation: Extract total RNA from AML cell lines or patient samples using a TRIzol-based reagent or a commercial RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ACVR1, and a SYBR Green or TaqMan-based qPCR master mix. Use primers for a housekeeping gene (e.g., GAPDH) as an internal control for normalization.
-
Thermocycling: Perform the reaction on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative fold change in ACVR1 gene expression using the comparative Ct (ΔΔCt) method, normalizing to the GAPDH control.
Western Blotting for Signaling Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of proteins downstream of ACVR1 and FLT3, such as SMAD1/5 and STAT5, upon inhibitor treatment.[10]
-
Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per lane and separate proteins by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-SMAD1/5, anti-SMAD1, anti-p-FLT3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.
CRISPR/Cas9 Screen for Resistance Factors
This workflow outlines a genome-wide screen to identify genes, like ACVR1, that confer resistance to a specific therapy (e.g., an FLT3 inhibitor).[11][12]
Patient-Derived Xenograft (PDX) Model
PDX models are crucial for evaluating the in vivo efficacy of novel therapeutic agents in a clinically relevant setting.[1][7][13][14]
-
Cell Engraftment: Obtain primary AML blasts from consenting patients. Inject 1-5 million cells intravenously or subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Monitoring: Monitor mice for signs of leukemia engraftment by peripheral blood sampling and flow cytometry for human CD45+ cells.
-
Treatment: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment (e.g., TP-0184) and vehicle control groups.
-
Efficacy Assessment: Administer treatment according to the planned schedule. Monitor tumor burden via bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood analysis.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, harvest tissues like bone marrow and spleen to assess leukemia infiltration by flow cytometry or immunohistochemistry.
Conclusion and Future Directions
ACVR1 has been identified as a key player in AML pathogenesis, particularly as a mediator of resistance to FLT3 inhibitors.[1] Its overexpression in FLT3-mutated AML and its correlation with poor prognosis underscore its clinical relevance.[3][7] The development of dual FLT3/ACVR1 inhibitors like TP-0184 represents a promising therapeutic strategy to overcome this resistance mechanism.[1][7][10] Future research should focus on further elucidating the non-canonical signaling pathways downstream of ACVR1 in AML, identifying biomarkers to predict response to ACVR1-targeted therapies, and evaluating the efficacy of dual inhibitors in clinical trials. The experimental frameworks detailed in this guide provide a robust foundation for pursuing these critical research and development objectives.
References
- 1. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR screens in mechanism and target discovery for AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. michorlab.dfci.harvard.edu [michorlab.dfci.harvard.edu]
- 13. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
The Discovery and Development of Itacnosertib: A Dual ALK2/FLT3 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Itacnosertib (TP-0184) is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant promise in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. Developed by Tolero Pharmaceuticals, this compound is a dual inhibitor of Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), and FLT3. This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of this compound, with a focus on its mechanism of action, key experimental data, and detailed protocols for the scientific community.
Introduction: The Unmet Need in FLT3-Mutated Acute Myeloid Leukemia
Acute myeloid leukemia (AML) is an aggressive and heterogeneous hematological malignancy.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic blasts. While the development of FLT3 inhibitors has represented a significant therapeutic advance, acquired resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies.
The Discovery of this compound (TP-0184)
The development of this compound stemmed from the identification of Activin A receptor type I (ACVR1/ALK2) as a novel therapeutic target in FLT3-mutated AML.[1] Research indicated that ACVR1 is overexpressed in this patient population and that its inhibition sensitizes AML cells to FLT3 inhibitors.[1] This led to a targeted drug discovery program by Tolero Pharmaceuticals to identify a dual inhibitor of both ACVR1 and FLT3.
While specific details of the initial high-throughput screening and lead optimization campaigns are not extensively published, the discovery process can be inferred to have involved:
-
Target Identification: Recognizing the synergistic potential of inhibiting both ACVR1 and FLT3 in FLT3-mutated AML.
-
Compound Screening: A focused screening of small molecule libraries against ACVR1 and FLT3 kinases to identify dual inhibitors.
-
Lead Optimization: A medicinal chemistry effort to refine the structure of initial hits to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound (TP-0184).
The chemical structure of this compound is N2-(3-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-N4-(2-(pyridin-2-yl)pyridin-3-yl)pyrimidine-2,4-diamine.
Mechanism of Action: Dual Inhibition of ALK2 and FLT3 Signaling
This compound exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways:
-
ALK2 (ACVR1) Inhibition: ALK2 is a member of the transforming growth factor-beta (TGF-β) superfamily of serine/threonine kinases. In certain cancers, dysregulated ALK2 signaling contributes to cell growth and survival. This compound's inhibition of ALK2 is also being explored for its potential to modulate hepcidin expression and improve anemia in myelodysplastic syndromes (MDS).
-
FLT3 Inhibition: In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to the downstream activation of pro-survival and proliferative signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways. This compound directly inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking these downstream signals.
The dual inhibition of ALK2 and FLT3 by this compound offers a multi-pronged attack on the pathobiology of FLT3-mutated AML, with the potential to overcome resistance mechanisms associated with single-agent FLT3 inhibitors.
Signaling Pathway Diagrams
Caption: ALK2 Signaling Pathway and this compound's Point of Inhibition.
Caption: FLT3 Signaling in AML and this compound's Point of Inhibition.
Preclinical Development and Efficacy
This compound has undergone extensive preclinical evaluation to characterize its activity and establish its therapeutic potential.
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against its primary targets in biochemical and cellular assays.
| Target | Assay Type | IC50 (nM) | Reference |
| ALK2 (ACVR1) | Kinase Assay | 8 | [2] |
| FLT3 (mutant) | |||
| MOLM-13 (FLT3-ITD) | Cell Proliferation | 6.4 | [2] |
| MV4-11 (FLT3-ITD) | Cell Proliferation | 1.3 | [2] |
| MOLM-14 (FLT3-ITD) | Cell Proliferation | 1.2 | [2] |
| FLT3 (wild-type) | Cell Proliferation | >100 | [2] |
| JAK2 | Kinase Assay | 8540 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound.
These data highlight this compound's potent and selective inhibition of FLT3-mutated AML cells over wild-type FLT3 cells. The significantly lower potency against JAK2 indicates a favorable selectivity profile.
In Vitro Cellular Effects
In FLT3-mutated AML cell lines, this compound has been shown to:
-
Inhibit downstream signaling: Treatment with this compound leads to a significant reduction in the phosphorylation of key downstream effectors of FLT3 signaling, including STAT5, ERK, and AKT.[1]
-
Induce cell cycle arrest: this compound causes a G0/G1 phase cell cycle arrest in FLT3-ITD positive AML cells.[1]
-
Downregulate metabolic pathways: Gene expression analysis revealed that this compound treatment significantly downregulates the serine biosynthesis pathway in FLT3-ITD cell lines.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in mouse xenograft models of AML. In these studies, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and prolonged survival in mice bearing FLT3-mutated AML tumors.[1][3]
Clinical Development
This compound has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.
-
NCT03429218: A Phase 1, first-in-human, open-label, dose-escalation study of oral this compound in patients with advanced solid tumors.[1][4] This study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
NCT04623996: A Phase 1/2, open-label study to evaluate the safety and efficacy of this compound for the treatment of anemia in adult patients with low or intermediate-risk myelodysplastic syndromes (MDS).[5] This trial was terminated due to challenges with patient enrollment.[5]
Preliminary data from the Phase 1 study in solid tumors suggested that this compound was tolerated at doses up to 125 mg once weekly, and the MTD was not reached.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ALK2 and FLT3 kinases.
Materials:
-
Recombinant human ALK2 and FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., casein or a specific peptide substrate)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (serially diluted)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Phosphorylated Proteins
Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins (e.g., p-FLT3, p-STAT5, p-ERK).
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
AML Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
FLT3-mutated AML cells (e.g., MV4-11)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject the AML cells into the immunodeficient mice.
-
Allow the tumors to establish to a palpable size or for leukemia to engraft.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the designated dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly, or monitor disease burden by bioluminescence imaging or flow cytometry of peripheral blood.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamics).
-
Plot the tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Conclusion and Future Directions
This compound is a promising dual ALK2/FLT3 inhibitor with a strong preclinical rationale for its development in FLT3-mutated AML and potentially other hematological disorders. Its ability to target two distinct and relevant pathways provides a potential advantage over single-agent therapies. The ongoing and future clinical evaluation of this compound will be crucial in defining its therapeutic role and potential to improve outcomes for patients with these challenging diseases. Further research may also explore the potential of this compound in combination with other anti-leukemic agents to achieve synergistic effects and overcome drug resistance.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolero Pharmaceuticals Announces First Patient Dosed with Investigational Agent TP-0184, an Activin A Receptor Type 1 (ACVR1) Inhibitor, in Phase 1 Study of Patients with Advanced Solid Tumors [prnewswire.com]
- 5. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]
Itacnosertib's Therapeutic Potential in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itacnosertib (TP-0184) is an orally bioavailable small molecule inhibitor targeting Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2), and FMS-like tyrosine kinase 3 (FLT3).[1][2] While extensive research has highlighted its promise in hematological malignancies, particularly FLT3-mutated Acute Myeloid Leukemia (AML), emerging preclinical data suggests a therapeutic rationale for this compound in specific solid tumor contexts. This technical guide provides a comprehensive analysis of this compound's targets in solid tumors, focusing on the available preclinical evidence, mechanism of action, and clinical trial landscape.
Introduction to this compound and its Molecular Targets
This compound is a potent, dual inhibitor of ALK2 and FLT3, with additional activity against JAK2 noted in some studies.[2][3] Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of its target receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[4]
-
Activin A Receptor, Type I (ACVR1/ALK2): A member of the transforming growth factor-beta (TGF-β) superfamily of serine/threonine kinase receptors, ALK2 plays a critical role in bone morphogenetic protein (BMP) signaling.[5] Dysregulation of the BMP/ALK2 pathway has been implicated in the pathogenesis of various diseases, including cancer.[6] Somatic activating mutations in ACVR1 are particularly prevalent in a rare and aggressive pediatric brain tumor, Diffuse Intrinsic Pontine Glioma (DIPG).[5]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that is a key regulator of hematopoiesis.[6] Activating mutations in FLT3, most commonly internal tandem duplications (ITD), are frequent drivers in AML.[4] While FLT3 is primarily associated with hematologic cancers, its expression and potential role in some solid tumors are areas of ongoing investigation.
Preclinical Evidence in Solid Tumors: The Case of DIPG
The most compelling preclinical evidence for this compound's efficacy in solid tumors comes from studies on Diffuse Intrinsic Pontine Glioma (DIPG).[7]
Rationale for Targeting ALK2 in DIPG
Somatic activating mutations in the ACVR1 gene are found in approximately 21-25% of DIPG cases.[5][7] These mutations, which are identical to those found in the germline of patients with the congenital disorder Fibrodysplasia Ossificans Progressiva (FOP), lead to constitutive activation of the BMP signaling pathway.[5] This aberrant signaling is believed to be a key driver of tumorigenesis in this subset of DIPGs.[6]
In Vitro and In Vivo Studies
Preclinical studies using patient-derived DIPG models harboring ACVR1 mutations have demonstrated the potential of this compound. A collaborative preclinical study evaluated TP-0184 across 26 patient-derived DMG-H3K27 models in vitro, showing GI50 values of approximately 0.5-10uM.[7]
Furthermore, synergistic effects were observed when this compound was combined with other targeted agents or with radiation:
-
Combination with MEK inhibitors (Trametinib): Synergistic pharmacological interactions were noted between TP-0184 and the MEK inhibitor trametinib in multiple ACVR1-mutant DMG models.[7]
-
Combination with mTOR inhibitors (Everolimus): Synergistic interactions were also observed with the mTOR inhibitor everolimus.[7]
-
Combination with Radiation: this compound demonstrated a profound radiosensitization effect in ACVR1-mutant models in vitro.[7]
In vivo pharmacokinetic and tolerability studies in mice suggested a dose of 150mg/kg for TP-0184 for efficacy studies.[7]
Clinical Development in Solid Tumors
Phase 1 Clinical Trial (NCT03429218)
A Phase 1, first-in-human, open-label, dose-escalation study of oral this compound was conducted in patients with advanced solid tumors.[8][9] The trial is listed as completed, having enrolled 24 patients.[8][10]
Table 1: Overview of the Phase 1 Clinical Trial of this compound in Advanced Solid Tumors (NCT03429218) [8][9]
| Parameter | Description |
| Official Title | A Phase I, First-in-human, Open-label, Dose-escalation, Safety, Pharmacokinetic, and Pharmacodynamic Study of Oral TP-0184 Administered Once Weekly for 4 Weeks to Patients With Advanced Solid Tumors. |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral TP-0184. |
| Secondary Objectives | To establish the pharmacokinetics of orally administered TP-0184; To observe for any evidence of antitumor activity; To study the pharmacodynamics of TP-0184 therapy; To establish the Recommended Phase 2 Dose (RP2D). |
| Patient Population | Patients with advanced solid tumors. |
| Status | Completed. |
As of the date of this document, the full results of this clinical trial have not been publicly released. Preliminary data has suggested that this compound was tolerated as a monotherapy at doses up to 125 mg once weekly, and the MTD was not reached.[10]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on ALK2/BMP Signaling Pathway
Caption: this compound inhibits the ALK2/BMP signaling pathway.
General Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Plate solid tumor cells (e.g., ACVR1-mutant DIPG cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (TP-0184) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a non-linear regression model.
Western Blotting for Phospho-SMAD
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-SMAD1/5/9 and total SMAD1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
-
Animal Models: Implant solid tumor cells (e.g., patient-derived DIPG cells) orthotopically or subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by imaging or caliper measurements.
-
Drug Administration: Once tumors are established, randomize mice into treatment groups and administer this compound (e.g., 150 mg/kg, orally) or vehicle control.
-
Efficacy Endpoints: Measure tumor volume at regular intervals and monitor overall survival.
-
Pharmacodynamic Analysis: Collect tumor tissue at specified time points after treatment to assess target inhibition (e.g., by western blot for pSMAD).
Conclusion and Future Directions
This compound presents a novel therapeutic strategy for solid tumors characterized by aberrant ALK2 signaling, with the most promising evidence to date in ACVR1-mutant DIPG. While the majority of research has focused on its role in hematological malignancies, the preclinical data in DIPG provides a strong rationale for further investigation in this and other solid tumors with similar genetic drivers. The results of the Phase 1 clinical trial in advanced solid tumors are eagerly awaited to understand the safety and preliminary efficacy of this compound in a broader patient population. Future research should focus on identifying predictive biomarkers for this compound response in solid tumors and exploring rational combination strategies to enhance its anti-tumor activity.
References
- 1. This compound | C26H28N8O | CID 86290265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recurrent activating ACVR1 mutations in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DIPG-29. A CONNECT CONSORTIUM PRECLINICAL STUDY IDENTIFIES MEK INHIBITION AND RADIATION AS POTENTIAL COMBINATION PARTNERS FOR THE ALK2 INHIBITOR TP-0184 IN ACVR1-MUTANT DMG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical Trial: NCT03429218 - My Cancer Genome [mycancergenome.org]
- 10. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]
Methodological & Application
Itacnosertib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itacnosertib (TP-0184) is a potent, orally bioavailable small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3), Activin A receptor type 1 (ACVR1 or ALK2), and Janus kinase 2 (JAK2).[1][2][3] It has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) models harboring FLT3 mutations.[2][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound. The protocols include a biochemical kinase inhibition assay, a cell-based proliferation assay, and a Western blot analysis to assess the inhibition of downstream signaling pathways.
Introduction
This compound is a dual FLT3/ACVR1 inhibitor that has shown potent activity against AML cells with FLT3-ITD mutations.[1][2] It induces G0/G1 cell cycle arrest and inhibits key signaling pathways downstream of FLT3 and ACVR1, such as STAT5, AKT, and SMAD1/5.[1][2] The following protocols are designed to enable researchers to investigate the in vitro pharmacological properties of this compound in a reproducible and robust manner.
Data Presentation
Table 1: this compound Kinase Inhibition Activity
| Target Kinase | IC50 (nM) |
| ACVR1 (ALK2) | 8 |
| FLT3 | <25 |
| JAK2 | 8540 |
Data sourced from MedChemExpress and TargetMol.[2][3]
Table 2: this compound Anti-proliferative Activity in AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| MOLM-13 | FLT3-ITD | 6.4 |
| MOLM-14 | FLT3-ITD | 1.2 |
| MV4-11 | FLT3-ITD | 1.3 |
| FLT3-WT | Wild-Type | >100 |
Data compiled from studies on FLT3-mutated AML cells.[3]
Signaling Pathway
Caption: this compound inhibits FLT3 and ACVR1 signaling pathways.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ACVR1/ALK2 & FLT3)
This protocol is adapted from generic ADP-Glo™ kinase assay protocols and is suitable for measuring the inhibitory activity of this compound on purified ACVR1/ALK2 and FLT3 kinases.[1][4][5]
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
This compound (TP-0184)
-
Recombinant human ACVR1 (ALK2) or FLT3 kinase
-
Kinase substrate (e.g., Casein or Myelin Basic Protein)[1][5]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the appropriate kinase substrate.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (10% DMSO) to the appropriate wells.
-
Add 2.5 µL of diluted kinase (e.g., 5 ng/µL) to the "Test Inhibitor" and "Positive Control" wells.[1]
-
Add 2.5 µL of kinase assay buffer to the "Blank" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the Master Mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and blank controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on AML cell lines.
Workflow Diagram:
Caption: Workflow for the cell proliferation (MTT) assay.
Materials:
-
AML cell lines (e.g., MOLM-13, MOLM-14, MV4-11)
-
This compound (TP-0184)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 48 hours.[3]
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting to a dose-response curve.
Western Blot Analysis for Downstream Signaling
This protocol is for detecting the phosphorylation status of key proteins in the FLT3 and ACVR1 signaling pathways following this compound treatment in AML cells.[7]
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Materials:
-
AML cell lines
-
This compound (TP-0184)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-SMAD1/5, anti-SMAD1/5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. Compare the levels in treated samples to the untreated control.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com.cn [promega.com.cn]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.co.uk [promega.co.uk]
- 7. Targeting of Protein Kinase CK2 in Acute Myeloid Leukemia Cells Using the Clinical-Grade Synthetic-Peptide CIGB-300 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Itacnosertib (TP-0184) Response in MOLM-13 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MOLM-13 cell line is a critical in vitro model for studying Acute Myeloid Leukemia (AML), particularly cases harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which is associated with a poor prognosis. These application notes provide a comprehensive overview of the cellular response of the MOLM-13 cell line to Itacnosertib (formerly TP-0184), a potent dual inhibitor of FLT3 and Activin A receptor type I (ACVR1/ALK2). The following sections detail the effects of this compound on cell viability, cell cycle progression, apoptosis, and key signaling pathways, supported by structured data tables, detailed experimental protocols, and pathway diagrams.
Data Presentation
Table 1: Cell Viability of MOLM-13 Cells in Response to this compound
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound (TP-0184) | MOLM-13 | 48 hours | < 25 | [1] |
Table 2: Effect of this compound on MOLM-13 Cell Cycle Distribution
| Treatment | Concentration (nM) | Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (DMSO) | - | 24-48 | Baseline | Baseline | Baseline | [1] |
| This compound (TP-0184) | 200 | 24-48 | Increased | Decreased | No significant change | [1] |
Note: Quantitative percentages are inferred from reports of G0/G1 cell cycle arrest. Actual values may vary between experiments.
Table 3: Induction of Apoptosis in MOLM-13 Cells by this compound
| Treatment | Concentration (nM) | Duration (hours) | Apoptosis Detection Method | Observation | Reference |
| This compound (TP-0184) | Various | 24-48 | Annexin V / PI Staining | Dose-dependent increase in apoptotic cells | [2] |
Signaling Pathway Analysis
This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3-ITD receptor and its downstream signaling pathways, which are crucial for the proliferation and survival of MOLM-13 cells. The primary pathways affected are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, as well as the STAT5 signaling cascade.
Caption: this compound inhibits the FLT3-ITD signaling pathway in MOLM-13 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the response of the MOLM-13 cell line to this compound. These are representative protocols and may require optimization for specific laboratory conditions.
Cell Culture of MOLM-13 Cells
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cells grow in suspension. To subculture, gently pipette the cell suspension to break up any clumps.
-
Determine cell density and viability using Trypan Blue exclusion and a hemocytometer or automated cell counter.
-
Split the culture to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. This typically requires passaging every 2-3 days.
-
For experiments, ensure cells are in the logarithmic growth phase.
Caption: Workflow for routine culture and maintenance of MOLM-13 cells.
Cell Viability Assay (MTS/MTT Assay)
Materials:
-
MOLM-13 cells
-
96-well clear-bottom cell culture plates
-
This compound (TP-0184) stock solution (in DMSO)
-
Complete RPMI-1640 medium
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
-
Add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 2-4 hours at 37°C. For MTT, an additional step of adding a solubilizing agent is required.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MOLM-13 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MOLM-13 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat MOLM-13 cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat MOLM-13 cells with this compound for the desired time (e.g., 2-4 hours for signaling pathway analysis).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Caption: General workflow for Western Blot analysis of signaling proteins.
References
Application Notes and Protocols for Itacnosertib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Itacnosertib (also known as ON 123300 or TP-0184) in mouse xenograft models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on publicly available data and are intended to serve as a guide for researchers designing in vivo efficacy studies.
Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type 1 (ACVR1, also known as ALK2).[1] It also exhibits inhibitory activity against JAK2.[2] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis. By inhibiting FLT3, this compound blocks downstream signaling pathways, including STAT5, AKT, and MAPK, leading to reduced proliferation and increased apoptosis of leukemia cells. The inhibition of ACVR1, a member of the TGF-β superfamily, represents a novel approach to overcoming resistance to FLT3 inhibitors.[3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo efficacy of this compound in various AML mouse xenograft models.
| Cell Line-Derived Xenograft Model | |||||
| Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reported Outcome |
| FLT3-ITD AML Cells | NSG | 50-200 mg/kg | Oral | 3 times per week | Significantly reduced leukemia burden and prolonged survival (median survival increased from 18 to 32 days).[1] |
| MOLM-13 | - | 50-200 mg/kg | Oral | Once weekly for 5-6 weeks | Inhibited leukemia growth and prolonged mouse survival.[2] |
| Patient-Derived Xenograft (PDX) Model | ||||
| Tumor Type | Mouse Strain | Dosage | Administration Route | Reported Outcome |
| FLT3-mutated AML | - | 200 mg/kg | Oral | Extended survival from 100 to 183 days.[1] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model of FLT3-ITD AML
This protocol describes the establishment of a subcutaneous xenograft model using an FLT3-ITD positive AML cell line, such as MOLM-13 or MV4-11.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)
-
Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (TP-0184)
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture AML cells according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase.
-
Cell Preparation: Harvest cells and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to improve tumor take rate.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the this compound formulation. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The final concentration of this compound should be calculated based on the desired dosage and the average weight of the mice.
-
Administer this compound or vehicle to the respective groups via oral gavage according to the dosing schedule (e.g., 50-200 mg/kg, 3 times per week).
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo effect of this compound on downstream signaling pathways (e.g., by Western blot for p-FLT3 and p-STAT5).
Protocol 2: Patient-Derived Xenograft (PDX) Model of AML
This protocol outlines the general steps for establishing a PDX model from primary AML patient samples.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Ficoll-Paque for mononuclear cell isolation
-
PBS, sterile
-
Red blood cell lysis buffer
-
This compound (TP-0184)
-
Vehicle for oral gavage
Procedure:
-
Sample Processing: Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Cell Implantation: Resuspend the isolated AML blasts in sterile PBS. Intravenously inject 1-10 x 10^6 viable cells into sublethally irradiated (optional) NSG mice.
-
Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry. Engraftment is typically confirmed when human CD45+ cells reach >1% in the peripheral blood.
-
Expansion: Once engraftment is established, bone marrow from the primary recipient mouse can be harvested and serially transplanted into secondary recipient mice to expand the PDX model.
-
Treatment Study: Once a cohort of mice with established engraftment is available, randomize them into treatment and control groups.
-
Drug Administration and Efficacy Evaluation: Prepare and administer this compound as described in Protocol 1. The primary endpoint in systemic disease models like AML PDX is often survival. The leukemia burden in bone marrow, spleen, and peripheral blood can also be assessed at the end of the study by flow cytometry for human CD45+ cells.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits FLT3 and ACVR1 signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy testing in mouse xenografts.
References
Application Notes and Protocols for Itacnosertib Studies in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived xenograft (PDX) models, established by implanting tumor tissues from a patient directly into immunodeficient mice, have emerged as a pivotal platform in preclinical oncology research. These models are highly valued for retaining the principal genetic, histological, and functional characteristics of the original human tumor, thereby offering a more predictive and clinically relevant system for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.
Itacnosertib (also known as TP-0184) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type 1 (ACVR1, also known as ALK2). Mutations in the FLT3 gene are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target. This document provides detailed application notes and experimental protocols for utilizing PDX models in the preclinical evaluation of this compound, with a primary focus on AML.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-neoplastic activity by inhibiting the signaling pathways driven by FLT3 and ACVR1.[1] In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to uncontrolled proliferation and survival of leukemic blasts. This compound directly binds to and inhibits FLT3, thereby blocking downstream signaling cascades. ACVR1 is also implicated in AML growth and its inhibition by this compound can overcome resistance to single-agent FLT3 inhibitors.[1]
Caption: this compound's dual inhibition of FLT3 and ACVR1 signaling pathways.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| MOLM-13 | ITD | 6.4 | [2] |
| MOLM-14 | ITD | 1.2 | [2] |
| MV4-11 | ITD | 1.3 | [2] |
| FLT3-wildtype | Wild-type | >100 | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Cell Line Xenograft (FLT3-ITD) | AML | 50-200 mg/kg, p.o., 3x/week | Significantly reduced leukemia burden and prolonged survival. | [3] |
| Patient-Derived Xenograft | AML | 200 mg/kg, p.o. | Extended median survival from 100 to 183 days. | [3] |
| Patient-Derived Xenograft | FLT3-mutated AML | Dose-dependent | Dramatically inhibited leukemia growth. | [1] |
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing AML PDX models in highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG-SGM3 mice, which are optimized for supporting human myeloid cell expansion.[4][5]
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells (PBMCs)
-
NSG or NSG-SGM3 mice (6-8 weeks old)
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS) with 0.25% FBS
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometry antibodies (e.g., human CD45, human CD33)
-
Sterile syringes and needles (30-gauge)
Procedure:
-
Preparation of Patient Cells:
-
Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.
-
Immediately transfer the cells to a large volume of pre-warmed RPMI-1640 with 20% FBS.
-
Pass the cell suspension through a 40 µm cell strainer to remove clumps.
-
Centrifuge at 250 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cell pellet in PBS with 0.25% FBS.
-
Perform a viable cell count. A minimum of 1-5 x 106 viable cells per mouse is recommended for intravenous injection.[6]
-
-
Intravenous Injection:
-
Gently warm the mice under a heat lamp to dilate the tail veins.
-
Load the cell suspension into a sterile insulin syringe with a 30-gauge needle, ensuring no air bubbles are present.
-
Inject the cell suspension (typically 100-150 µL) into the lateral tail vein of the NSG or NSG-SGM3 mouse.
-
-
Monitoring Engraftment:
-
Beginning 3-4 weeks post-injection, monitor for engraftment of human leukemic cells in the peripheral blood weekly.[3]
-
Collect a small volume of peripheral blood from the tail vein.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Stain the remaining white blood cells with fluorescently-labeled antibodies against human CD45 and a myeloid marker like CD33.
-
Analyze the percentage of human CD45+CD33+ cells by flow cytometry to determine the level of engraftment. Engraftment can take 3-6 months.[3]
-
-
Expansion and Banking:
-
Once a high level of engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood), the mouse can be euthanized.
-
Harvest bone marrow and spleen to collect a larger population of AML cells.
-
These cells can be used for subsequent experiments or cryopreserved for future use and expansion in secondary recipient mice.
-
Caption: Workflow for the establishment of AML PDX models.
This compound Dosing and Efficacy Evaluation in AML PDX Models
This protocol describes the administration of this compound to established AML PDX models and the subsequent evaluation of its therapeutic efficacy.
Materials:
-
Established AML PDX mice with detectable leukemia burden
-
This compound (TP-0184) powder
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose or 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)
-
Oral gavage needles
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Bioluminescence imaging system and substrate (if using luciferase-tagged cells)
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a 200 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 40 mg/mL. Sonication may be required to achieve a uniform suspension.
-
-
Animal Grouping and Treatment Initiation:
-
Once the leukemia burden is established (e.g., a detectable percentage of human CD45+ cells in the blood or a palpable subcutaneous tumor of 70-300 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[2]
-
Record the baseline tumor burden for each mouse. For AML models, this can be the percentage of circulating human leukemic cells or a baseline bioluminescence signal.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing schedule is three times per week.[3]
-
Monitor the body weight of the mice daily or three times a week to assess toxicity.
-
-
Efficacy Assessment:
-
Tumor Burden Monitoring:
-
For AML models, perform weekly peripheral blood draws and analyze the percentage of human CD45+ cells by flow cytometry.
-
If using a luciferase-expressing PDX model, perform weekly bioluminescence imaging to quantify the total tumor burden.
-
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach predefined humane endpoints. Record the date of euthanasia for Kaplan-Meier survival analysis.
-
Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, or at specific time points post-treatment, tissues (bone marrow, spleen, tumor) can be harvested to assess the inhibition of FLT3 signaling. This can be done by analyzing the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK) via Western blotting, immunohistochemistry, or flow cytometry.
-
-
Data Analysis:
-
Plot the change in tumor burden over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth inhibition between the this compound-treated and vehicle control groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to determine if this compound significantly prolongs survival.
-
Caption: Experimental workflow for an this compound efficacy study in AML PDX models.
Conclusion
Patient-derived xenograft models represent a powerful tool for the preclinical evaluation of targeted therapies like this compound. By closely recapitulating the heterogeneity of human tumors, PDX models can provide valuable insights into drug efficacy, mechanisms of action, and potential biomarkers of response. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute studies to investigate the therapeutic potential of this compound in a clinically relevant setting. Adherence to detailed and optimized protocols is crucial for generating robust and reproducible data to inform the clinical development of this promising anti-cancer agent.
References
- 1. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 5. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-STAT5 Following Itacnosertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacnosertib (TP-0184) is a potent, orally available inhibitor of FMS-like tyrosine kinase 3 (FLT3), Activin A receptor type I (ACVR1/ALK2), and Janus kinase 2 (JAK2).[1][2] In hematological malignancies such as Acute Myeloid Leukemia (AML), particularly those harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, the JAK/STAT signaling pathway is often constitutively activated, leading to uncontrolled cell proliferation and survival. Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector in this pathway, and its phosphorylation (p-STAT5) is a critical step in its activation.[3][4] this compound's inhibitory action on FLT3 and JAK2 leads to a significant reduction in STAT5 phosphorylation, making the analysis of p-STAT5 levels a crucial biomarker for assessing the drug's target engagement and efficacy.[5][6]
These application notes provide a detailed protocol for performing Western blot analysis to quantify the reduction of p-STAT5 in FLT3-mutated AML cell lines upon treatment with this compound.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of this compound on p-STAT5 levels in various FLT3-mutated AML cell lines, as determined by Western blot analysis. The data is presented as the relative band intensity of p-STAT5 normalized to total STAT5 or a housekeeping protein (e.g., β-Actin or GAPDH).
| Cell Line | This compound (TP-0184) Concentration | Relative p-STAT5 Levels (Normalized) |
| MOLM-13 | 0 nM (Control) | 1.00 |
| 10 nM | 0.45 | |
| 50 nM | 0.15 | |
| 100 nM | 0.05 | |
| MOLM-14 | 0 nM (Control) | 1.00 |
| 10 nM | 0.50 | |
| 50 nM | 0.20 | |
| 100 nM | 0.08 | |
| MV4-11 | 0 nM (Control) | 1.00 |
| 10 nM | 0.40 | |
| 50 nM | 0.12 | |
| 100 nM | 0.04 |
Note: The data presented are representative values derived from densitometric analysis of Western blots and may vary based on experimental conditions.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Caption: this compound inhibits FLT3-ITD and JAK2, blocking STAT5 phosphorylation.
Caption: Workflow for Western blot analysis of p-STAT5 after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Use FLT3-ITD positive human AML cell lines such as MOLM-13, MOLM-14, or MV4-11.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (TP-0184) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Treatment: Seed the cells at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
Western Blot Protocol for p-STAT5
-
Cell Lysis:
-
After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellets in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-STAT5 (Tyr694) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT5 band intensity to the total STAT5 or a housekeeping protein (e.g., β-Actin or GAPDH) to account for loading differences. To do this, the membrane can be stripped and re-probed for total STAT5 and the housekeeping protein.
-
References
- 1. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibiting STAT5 for the treatment of FLT3‐ITD‐positive acute myeloid leukemia with triciribine phosphate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Cell Cycle Analysis of AML Cells with Itacnosertib
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key feature of AML is the dysregulation of the cell division cycle, leading to uncontrolled proliferation and a block in differentiation.[1] The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation of pro-proliferative signaling pathways.[1]
Itacnosertib (TP-0184) is a potent, orally available dual inhibitor of FLT3 and Activin A receptor type 1 (ACVR1), also known as ALK2.[2][3] In AML cells harboring FLT3 mutations, this compound has been shown to inhibit downstream signaling pathways, including STAT5, AKT, and SMAD1/5, leading to a reduction in cell proliferation.[2] A primary mechanism of its anti-leukemic activity is the induction of G0/G1 cell cycle arrest.[2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of AML cells using flow cytometry.
Principle of the Assay
Cell cycle analysis by flow cytometry is a standard technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4] The method relies on staining the cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA.[4] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount of DNA. By treating AML cells with this compound and staining with a DNA dye like Propidium Iodide (PI), a shift in the cell population towards the G0/G1 phase can be quantified, demonstrating the cell cycle arrest activity of the compound.
Expected Results & Data Presentation
Treatment of FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) with this compound is expected to cause a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. The data below represents typical results obtained after a 48-hour treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in MV4-11 AML Cells
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 25 | 68.7 ± 4.2 | 15.1 ± 1.9 | 16.2 ± 2.1 |
| This compound | 50 | 75.4 ± 3.8 | 9.8 ± 1.5 | 14.8 ± 1.7 |
This compound Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of FLT3 and ACVR1. In FLT3-mutated AML, constitutive signaling through pathways like PI3K/AKT and JAK/STAT promotes cell cycle progression. This compound blocks these signals, leading to the arrest of the cell cycle in the G0/G1 phase.[2][5][6]
Caption: this compound inhibits FLT3, blocking downstream pro-proliferative signaling to induce G0/G1 arrest.
Experimental Workflow
The overall process involves culturing AML cells, treating them with this compound, preparing the cells by fixing and staining them with Propidium Iodide, and finally analyzing the samples on a flow cytometer to determine the cell cycle distribution.
Caption: Workflow for analyzing this compound's effect on the AML cell cycle via flow cytometry.
Detailed Experimental Protocols
This protocol is adapted from standard procedures for cell cycle analysis.[4][7]
Materials and Reagents
-
Cell Lines: FLT3-ITD mutant AML cell lines (e.g., MV4-11, MOLM-13).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (TP-0184)
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Ethanol, 200 proof (ACS grade)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
6-well cell culture plates
-
Centrifuge
-
Flow cytometer with a 488 nm laser
-
Flow cytometry tubes (5 mL)
-
Vortex mixer
-
Protocol Steps
-
Cell Culture and Treatment:
-
Seed AML cells (e.g., MV4-11) in 6-well plates at a density of 0.5 x 10⁶ cells/mL in 2 mL of complete culture medium.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 25 nM, 50 nM).
-
Add the diluted this compound to the appropriate wells. For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
Cell Preparation and Fixation:
-
Harvest the cells from each well into separate 15 mL conical tubes. For suspension cells, gently pipette to resuspend and transfer.
-
Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Wash the cell pellet by resuspending in 5 mL of cold PBS, then repeat the centrifugation step.
-
Resuspend the cell pellet in 0.5 mL of residual PBS. Vortex gently to ensure a single-cell suspension.
-
While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[4]
-
Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
-
DNA Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).[4]
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Acquire data on a flow cytometer. Use a low flow rate for optimal resolution.[4]
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the DNA fluorescence channel (e.g., FL2-A).
-
Use a dot plot of the fluorescence area (FL2-A) versus height (FL2-H) or width (FL2-W) to gate on single cells and exclude doublets.
-
Analyze the single-cell population using a histogram plot for DNA content.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. Cell cycle control in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.4. Flow cytometric analysis of the cell cycle [bio-protocol.org]
Application Notes and Protocols for Itacnosertib and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of itacnosertib (TP-0184) and venetoclax, particularly in the context of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) with FLT3 mutations is an aggressive hematological malignancy with a historically poor prognosis. While targeted therapies have improved outcomes, resistance often develops, necessitating novel combination strategies. This compound (TP-0184) is a dual inhibitor of Activin A receptor type 1 (ACVR1/ALK2) and FLT3. Venetoclax is a selective B-cell lymphoma 2 (BCL-2) inhibitor that promotes apoptosis. Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining this compound and venetoclax, providing a strong rationale for further investigation.[1][2][3][4]
Mechanism of Action
The combination of this compound and venetoclax leverages a dual-pronged attack on AML cells.
-
This compound (TP-0184): This agent simultaneously targets two key signaling pathways. As a FLT3 inhibitor, it directly blocks the constitutively active FLT3 signaling that drives proliferation and survival of FLT3-mutated AML cells. Additionally, by inhibiting ACVR1, this compound addresses a potential resistance mechanism to FLT3 inhibitors.[1][2][4]
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Venetoclax: This BH3 mimetic selectively binds to the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization and subsequent activation of caspases, ultimately inducing apoptosis.[5][6]
The synergistic effect of this combination is thought to arise from this compound's ability to prime AML cells for apoptosis by inhibiting pro-survival signaling, thereby increasing their dependence on BCL-2 and rendering them more susceptible to venetoclax-induced cell death.
Signaling Pathway
Caption: Signaling pathway of this compound and Venetoclax in FLT3-mutated AML.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and venetoclax in FLT3-ITD mutated AML cell lines.
Table 1: In Vitro Apoptosis in FLT3-ITD Mutated AML Cell Lines
| Cell Line | Treatment | Concentration | % Annexin V Positive Cells |
| MOLM-13 | This compound (TP-0184) | 100 nM | ~20% |
| Venetoclax | 10 nM | ~15% | |
| This compound + Venetoclax | 100 nM + 10 nM | ~60% | |
| MOLM-14 | This compound (TP-0184) | 100 nM | ~10% |
| Venetoclax | 10 nM | ~10% | |
| This compound + Venetoclax | 100 nM + 10 nM | ~45% | |
| MV4-11 | This compound (TP-0184) | 100 nM | ~15% |
| Venetoclax | 10 nM | ~5% | |
| This compound + Venetoclax | 100 nM + 10 nM | ~35% |
Data are approximated from graphical representations in Tyagi et al., Leukemia (2024).[7]
Table 2: In Vivo Efficacy in a MOLM-13 Xenograft Model
| Treatment Group | Mean % hCD45+ in Peripheral Blood (Day 16) |
| Vehicle | ~40% |
| This compound (TP-0184) | Not specified |
| Venetoclax | Not specified |
| This compound + Venetoclax | <5% |
Data are approximated from graphical representations in Tyagi et al., Leukemia (2024).[7]
Experimental Protocols
In Vitro Apoptosis Assay
This protocol describes the methodology for assessing apoptosis in AML cell lines treated with this compound and venetoclax using an IncuCyte live-cell imaging system.[7]
Materials:
-
FLT3-ITD mutated AML cell lines (e.g., MOLM-13, MOLM-14, MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (TP-0184)
-
Venetoclax
-
Annexin V Green Reagent
-
96-well culture plates
-
IncuCyte S3 Live-Cell Analysis System
Procedure:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
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Prepare serial dilutions of this compound and venetoclax in culture medium.
-
Add the indicated concentrations of single agents or combinations to the respective wells. Include a vehicle control (e.g., DMSO).
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Add Annexin V Green Reagent to all wells according to the manufacturer's instructions.
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Place the plate inside the IncuCyte S3 system.
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Acquire images every 1-2 hours for up to 48 hours.
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Analyze the images using the IncuCyte software to quantify the number of green (apoptotic) cells over time.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and venetoclax combination in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of AML.[7]
Materials:
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NOD/SCID/IL-2Rγnull (NSG) mice
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Luciferase-expressing MOLM-13 cells
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This compound (TP-0184) formulated for oral gavage
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Venetoclax formulated for oral gavage
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Vehicle control
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Bioluminescence imaging system
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Flow cytometer
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Anti-human CD45 antibody
Procedure:
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Inject 0.5 x 10^6 luciferase-expressing MOLM-13 cells intravenously into NSG mice.
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Monitor tumor engraftment by weekly bioluminescence imaging.
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Once the tumor burden is established (typically 7-14 days post-injection), randomize mice into treatment groups (e.g., vehicle, this compound alone, venetoclax alone, combination).
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Administer drugs and vehicle daily via oral gavage at the indicated doses.
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Monitor tumor growth by bioluminescence imaging weekly.
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Collect peripheral blood samples at specified time points to assess the percentage of human CD45+ cells by flow cytometry.
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Monitor animal weight and overall health daily.
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Continue treatment for the specified duration (e.g., 21 days) or until a humane endpoint is reached.
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At the end of the study, harvest bone marrow and spleen for further analysis of leukemic infiltration.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound and Venetoclax combination.
Logical Relationship of the Drug Combination
Caption: Logical synergy of this compound and Venetoclax combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News - this compound (TP-0184) - LARVOL VERI [veri.larvol.com]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Itacnosertib Solubility: A Technical Guide for Researchers
This technical support center provides detailed information and guidance for researchers, scientists, and drug development professionals on the solubility of Itacnosertib in DMSO and water.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO but is considered insoluble in water.[1][2][3]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally high. Concentrations of up to 15 mg/mL have been reported.[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1][2][3]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, this compound is insoluble in water and should not be dissolved directly in aqueous solutions.[1][2][3] To prepare a working solution for in vitro experiments, first, create a concentrated stock solution in DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.1%) to avoid solvent-induced effects on cells.[4]
Q4: My this compound is not fully dissolving in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock | The concentration is too high. | Try diluting the stock solution to a lower concentration. |
| The DMSO has absorbed moisture. | Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1][2][3] | |
| The compound requires assistance to dissolve. | Gentle warming (up to 60°C) and sonication can aid in the dissolution of this compound in DMSO.[4][5] | |
| Precipitation in Aqueous Solution | The final concentration is too high. | Lower the final concentration of this compound in your aqueous buffer or media. |
| The DMSO stock was not properly mixed upon dilution. | Ensure thorough mixing when diluting the DMSO stock into the aqueous solution. |
This compound Solubility Data
| Solvent | Solubility | Molar Concentration (at 15 mg/mL) |
| DMSO | 10 - 15 mg/mL[1][4][5] | ~21.3 - 32.0 mM |
| Water | Insoluble[1][2][3] | N/A |
| Ethanol | ~3 mg/mL[1][2] | ~6.4 mM |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound: 468.55 g/mol
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For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 468.55 g/mol = 0.0046855 g = 4.69 mg
-
-
Weigh the compound:
-
Carefully weigh out 4.69 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of fresh, anhydrous DMSO to the this compound powder.
-
-
Aid Dissolution (if necessary):
-
If the compound does not fully dissolve, gently warm the solution and/or sonicate until all the solid is dissolved.
-
-
Storage:
Visualized Workflows and Pathways
Caption: Workflow for preparing an this compound stock solution.
Caption: this compound inhibits FLT3, ACVR1, and JAK2 signaling.
References
Optimizing Itacnosertib concentration for cell culture
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Itacnosertib in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TP-0184) is an orally bioavailable small molecule inhibitor.[1][2] It primarily targets Activin A receptor type 1 (ACVR1), also known as ALK2, and FMS-like tyrosine kinase 3 (FLT3).[1][3][4] It also shows inhibitory activity against Janus kinase 2 (JAK2).[1][3] By inhibiting these kinases, this compound blocks their downstream signaling pathways, which can prevent the growth of tumor cells that overexpress these proteins.[2]
Q2: In which cell lines is this compound most effective?
A2: this compound has shown high potency in Acute Myeloid Leukemia (AML) cell lines that harbor FLT3-ITD mutations, such as MV4-11, MOLM-13, and MOLM-14.[1][3] In these cell lines, it has been shown to inhibit cell proliferation at very low nanomolar concentrations.[1][3] Its effectiveness is significantly lower in AML cells with wild-type FLT3.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared.[1] It is recommended to aliquot the stock solution into smaller volumes and store them at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), aliquots can be kept at 4°C.[1]
Q4: What is the maximum final DMSO concentration that can be used in cell culture?
A4: The final concentration of DMSO in your cell culture medium should not exceed 0.1%.[1] If a higher concentration is necessary, it is crucial to run a vehicle control experiment (cells treated with the same concentration of DMSO without this compound) to assess any potential effects of the solvent on the cells.[1]
Troubleshooting Guide
Q1: I am not observing the expected level of inhibition in my cell viability assay. What could be the reason?
A1: Several factors could contribute to a lack of inhibitory effect:
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Suboptimal Concentration Range: You may not be using a high enough concentration of this compound. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.
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Cell Line Resistance: The cell line you are using may be resistant to this compound, particularly if it does not have the specific mutations (e.g., FLT3-ITD) that confer sensitivity.
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Incorrect Drug Preparation: Ensure that the this compound stock solution was prepared correctly and has been stored properly to maintain its activity.
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Experimental Design: The duration of the treatment may be too short. Consider increasing the incubation time with the inhibitor.
Q2: My cells are detaching from the culture plate after treatment with this compound. What should I do?
A2: Cell detachment can be a sign of cytotoxicity or apoptosis induced by the treatment.
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Confirm Cytotoxicity: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT, or CellTiter-Glo®) to quantify the extent of cell death.
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Optimize Concentration: You may be using a concentration that is too high. Try lowering the concentration of this compound to a level that inhibits the target without causing excessive cell death.
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Check Vehicle Control: Ensure that the DMSO concentration in your vehicle control is not causing cell detachment.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can arise from various sources of variability.
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Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
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Reagent Quality: Use fresh, high-quality reagents and ensure proper storage of your this compound stock solutions.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various AML cell lines.
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | ITD Mutation | < 25[1], 1.3[3] |
| MOLM-13 | ITD Mutation | < 25[1], 6.4[3] |
| MOLM-14 | ITD Mutation | < 25[1], 1.2[3] |
| FLT3-wildtype AML cells | Wild-Type | > 100[3][4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells and determine the cell concentration.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells).
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits FLT3 and ACVR1 signaling pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Poor Inhibition
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 2. This compound | C26H28N8O | CID 86290265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
Itacnosertib off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Itacnosertib (TP-0184) observed in kinase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Kinase Inhibition Profile of this compound
This compound (TP-0184) is a potent, orally bioavailable dual inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] While demonstrating high affinity for its primary targets, like many kinase inhibitors, it can exhibit off-target activity. Understanding this profile is crucial for accurate experimental design and data interpretation.
Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and key off-target kinases.
| Kinase Target | IC50 Value | Target Type | Reference |
| ACVR1 (ALK2) | 8 nM | Primary | [1][2] |
| FLT3 (mutated) | 1.2 - 6.4 nM | Primary | [2] |
| FLT3 (wild-type) | > 100 nM | Primary | [2] |
| JAK2 | 8540 nM | Off-Target | [2] |
| ALK5 (TGFβR1) | Mentioned as inhibited, but no quantitative data was found in the provided search results. | Off-Target |
Troubleshooting Guide
This section addresses potential issues and unexpected results that may arise from the off-target effects of this compound.
Question 1: My experimental results suggest modulation of the JAK/STAT pathway. Could this be an off-target effect of this compound?
Answer: Yes, this is a plausible off-target effect. This compound has been shown to inhibit Janus Kinase 2 (JAK2) with an IC50 of 8540 nM.[2] While this is significantly higher than its potency against ALK2 and FLT3, at higher concentrations used in some in vitro experiments, this compound could lead to inhibition of JAK2.
Troubleshooting Steps:
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Review this compound Concentration: Check if the concentration of this compound used in your assay is approaching the micromolar range where JAK2 inhibition may occur.
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Dose-Response Experiment: Perform a dose-response experiment to determine if the observed effect on the JAK/STAT pathway is concentration-dependent and correlates with the known IC50 for JAK2.
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Use a More Selective Inhibitor: As a control, use a more selective JAK2 inhibitor to confirm that the observed phenotype is indeed due to JAK2 inhibition.
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Downstream Target Analysis: Analyze the phosphorylation status of STAT proteins, which are direct downstream targets of JAK2, to confirm pathway inhibition.
Question 2: I am observing effects on cell differentiation and proliferation that cannot be solely explained by ALK2 or FLT3 inhibition. What could be the cause?
Answer: Unexplained effects on cellular processes could be due to this compound's off-target activity on other kinases, such as ALK5 (TGFβR1), or other unknown off-targets. The transforming growth factor-beta (TGF-β) pathway, mediated by ALK5, plays a critical role in cell fate decisions.
Troubleshooting Steps:
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Literature Review: Search for recent publications that may have characterized a broader kinase profile of this compound.
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Pathway Analysis: Investigate the phosphorylation of SMAD2/3, the downstream effectors of the ALK5 pathway.
-
Control Experiments: Use a selective ALK5 inhibitor to see if it phenocopies the observed effects.
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Kinome-wide Profiling: If resources permit, consider performing a kinome-wide screen (e.g., KINOMEscan™) with your specific cell line and experimental conditions to identify other potential off-targets of this compound.
Frequently Asked Questions (FAQs)
What are the primary signaling pathways affected by this compound?
This compound is a dual inhibitor of ALK2 and FLT3, and therefore primarily affects their respective signaling pathways.
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ALK2 (ACVR1) Signaling: ALK2 is a bone morphogenetic protein (BMP) type I receptor. Its inhibition by this compound blocks the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which in turn regulates the transcription of genes involved in various processes, including cell differentiation and iron homeostasis.
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FLT3 Signaling: FLT3 is a receptor tyrosine kinase. This compound's inhibition of mutated FLT3 blocks downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for the proliferation and survival of leukemia cells.[2]
How can I determine the kinase selectivity of this compound in my experimental system?
To determine the kinase selectivity of this compound in your specific cellular context, a systematic approach is recommended.
What is a general protocol for an in vitro kinase assay to test this compound's activity?
While the exact protocol can vary depending on the kinase and the detection method, here is a generalized methodology for a biochemical kinase assay.
Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (in DMSO, serial dilutions)
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)
-
Microplate reader or scintillation counter compatible with the detection reagent
-
White or black microplates suitable for the assay format
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction: a. To each well of the microplate, add the kinase reaction buffer. b. Add the serially diluted this compound or DMSO as a vehicle control. c. Add the recombinant kinase and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind. d. Add the kinase-specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction & Detection: a. Stop the kinase reaction according to the manufacturer's instructions for the chosen detection method (e.g., by adding a stop solution). b. Add the detection reagent and incubate as required.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Data Analysis: a. Subtract the background signal (no enzyme control). b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity). c. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Technical Support Center: Investigating Acquired Resistance to Itacnosertib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Itacnosertib (TP-0184).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2, and FMS-like tyrosine kinase 3 (FLT3)[1]. In cancer cells, particularly in FLT3-mutated Acute Myeloid Leukemia (AML), this compound has been shown to inhibit the downstream signaling pathways of FLT3, including STAT5, ERK, PI3K, and mTOR. This inhibition leads to cell cycle arrest at the G0/G1 phase and a reduction in cell proliferation[1][2].
Q2: What are the known targets of this compound?
The primary targets of this compound are ALK2 (ACVR1) and FLT3[1]. It also shows inhibitory activity against JAK2, although at a much higher concentration (IC50 = 8540 nM) compared to ALK2 (IC50 = 8 nM)[2]. Its efficacy has been demonstrated in AML cell lines with FLT3-ITD mutations[1].
Q3: Are there any known mechanisms of acquired resistance to this compound?
Currently, there is a lack of published literature specifically detailing mechanisms of acquired resistance to this compound. However, based on the known mechanisms of resistance to other kinase inhibitors, particularly FLT3 inhibitors, we can anticipate two primary categories of resistance:
-
On-target resistance: This typically involves the acquisition of secondary mutations in the drug's target that prevent the inhibitor from binding effectively.
-
Off-target resistance: This involves the activation of alternative "bypass" signaling pathways that reactivate downstream effectors, rendering the inhibition of the primary target ineffective.
Troubleshooting Guides
Problem 1: My this compound-treated cells are developing resistance, as indicated by an increasing IC50 value. How can I determine the mechanism of resistance?
This is a common challenge in targeted cancer therapy. A systematic approach is necessary to elucidate the underlying resistance mechanism.
Initial Steps:
-
Confirm Resistance: First, confirm the shift in the half-maximal inhibitory concentration (IC50) by performing a dose-response curve with your resistant cell line and comparing it to the parental, sensitive cell line.
-
Sequence the Target Genes: The most direct mechanism of on-target resistance is a mutation in the drug's target. Sequence the kinase domains of FLT3 and ACVR1 (ALK2) in your resistant cells to check for secondary mutations.
Experimental Workflow for Investigating Resistance:
Problem 2: Sequencing of FLT3 and ACVR1 did not reveal any secondary mutations in my resistant cell line. What should I investigate next?
If on-target mutations are absent, the resistance is likely mediated by off-target mechanisms, such as the activation of bypass signaling pathways.
Recommended Next Steps:
-
Analyze Downstream Signaling: Use Western blotting or phospho-proteomics to assess the phosphorylation status of key downstream signaling molecules that this compound is known to inhibit (e.g., p-STAT5, p-ERK, p-AKT). If these pathways are reactivated in the presence of this compound in your resistant cells, it strongly suggests a bypass mechanism.
-
Broad-Spectrum Kinase Profiling: Employ a kinase inhibitor screen or a phospho-kinase array to identify which alternative kinases may be activated in the resistant cells.
-
Transcriptomic Analysis: Perform RNA sequencing (RNA-Seq) to compare the gene expression profiles of the sensitive and resistant cells. This can reveal the upregulation of receptor tyrosine kinases or other signaling molecules that could be driving resistance.
Signaling Pathway Diagram for Potential Resistance Mechanisms:
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (TP-0184)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Standard cell culture equipment (incubator, centrifuge, flasks, plates)
Methodology:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Dosing: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell viability. If there is massive cell death, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
-
Isolation of Resistant Clones: After several months of continuous culture with escalating doses, the surviving cell population should exhibit significant resistance. Isolate single-cell clones by limiting dilution or single-cell sorting.
-
Confirmation of Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
Protocol 2: Identification of Secondary Mutations in FLT3 and ALK2
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the kinase domains of FLT3 and ACVR1
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Amplify the kinase domain-coding regions of FLT3 and ACVR1 using PCR with high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequencing:
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Analyze the resulting chromatograms for any nucleotide changes that would result in an amino acid substitution.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, prepare the PCR products for NGS. This will allow for the detection of mutations present in a smaller subpopulation of cells.
-
-
Data Analysis: Compare the sequences from the resistant cells to those from the parental cells to identify any acquired mutations.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant AML Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| MOLM-13 (Parental) | 5 | - |
| MOLM-13-IR-1 (Resistant Clone 1) | 150 | 30 |
| MOLM-13-IR-2 (Resistant Clone 2) | 250 | 50 |
Table 2: Hypothetical Results of Downstream Signaling Analysis in Resistant Cells
| Protein | Parental Cells (this compound-treated) | Resistant Cells (this compound-treated) | Interpretation |
| p-STAT5 | Decreased | Restored to baseline | Reactivation of STAT5 signaling |
| p-ERK | Decreased | Restored to baseline | Reactivation of MAPK/ERK pathway |
| p-AKT | Decreased | Restored to baseline | Reactivation of PI3K/AKT pathway |
Logical Diagram for Troubleshooting Experimental Results:
References
Technical Support Center: Overcoming Itacnosertib Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Itacnosertib in Acute Myeloid Leukemia (AML) cell lines. The information is based on established mechanisms of resistance to similar kinase inhibitors and preclinical research in AML.
Troubleshooting Guide: Investigating this compound Resistance
Researchers facing decreased sensitivity to this compound in their AML cell line models can follow this guide to identify potential resistance mechanisms.
Initial Observation: Decreased Cell Death or Increased IC50
If you observe that your AML cell line requires a higher concentration of this compound to induce apoptosis or inhibit proliferation (a rightward shift in the dose-response curve), it may be developing resistance.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing this compound resistance.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Action |
| Increased IC50 for this compound | Development of acquired resistance. | Confirm the IC50 shift with a dose-response curve and compare it to the parental cell line. |
| Cells recover after drug removal | Transient or adaptive resistance. | Perform a drug washout experiment to see if sensitivity is restored after a period of growth in drug-free media. |
| No change in target phosphorylation (p-FLT3, p-STAT3) | Activation of downstream or parallel signaling pathways. | Perform western blotting for key signaling molecules (p-AKT, p-ERK, p-S6). |
| Loss of this compound efficacy over time | Selection of a pre-existing resistant clone or acquisition of new mutations. | Sequence the kinase domains of this compound targets (FLT3, JAK2, ALK2) to check for mutations. |
Frequently Asked Questions (FAQs)
Q1: My AML cell line is showing a 10-fold increase in the IC50 for this compound. What are the likely mechanisms?
An increase in the IC50 value suggests the development of acquired resistance. The two primary categories of resistance mechanisms are on-target mutations and the activation of bypass signaling pathways.
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On-Target Mutations: These are mutations in the drug's target proteins that prevent the drug from binding effectively. For this compound, which targets multiple kinases, mutations in FLT3, JAK2, or ACVR1 (ALK2) could be responsible. A common site for resistance in FLT3 is the gatekeeper residue F691.
-
Bypass Signaling Pathway Activation: The cancer cells may activate alternative survival pathways to circumvent the effects of this compound. Common bypass pathways in AML include the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways.
Illustrative IC50 Data for this compound in Sensitive vs. Resistant AML Cell Lines
| Cell Line | Condition | This compound IC50 (nM) |
| MV4-11 | Parental (Sensitive) | 5 |
| MV4-11-ITR | This compound-Resistant | 55 |
| MOLM-13 | Parental (Sensitive) | 8 |
| MOLM-13-ITR | This compound-Resistant | 92 |
Note: This data is illustrative and based on typical resistance patterns observed with similar kinase inhibitors.
Q2: How can I determine if resistance is due to an on-target mutation or a bypass pathway?
A combination of sequencing and protein analysis can help distinguish between these mechanisms.
-
Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domains of FLT3, JAK2, and ACVR1 to identify potential mutations.
-
Western Blotting: Analyze the phosphorylation status of key proteins in bypass pathways. Increased phosphorylation of AKT (at Ser473) or ERK1/2 (at Thr202/Tyr204) in the presence of this compound suggests bypass pathway activation.
Signaling Pathways Implicated in this compound Resistance
Caption: Potential this compound resistance pathways in AML.
Q3: What are some strategies to overcome this compound resistance in my cell lines?
Combination therapy is a promising approach to overcome resistance. The choice of the combination agent depends on the identified resistance mechanism.
-
For Bypass Pathway Activation:
-
PI3K/AKT/mTOR pathway: Combine this compound with an mTOR inhibitor (e.g., Everolimus) or a dual PI3K/mTOR inhibitor.
-
RAS/MAPK/ERK pathway: Combine this compound with a MEK inhibitor (e.g., Trametinib).
-
-
For Upregulation of Anti-Apoptotic Proteins:
-
Combine this compound with a BCL-2 inhibitor (e.g., Venetoclax). This compound can synergize with Venetoclax to induce apoptosis.
-
-
For On-Target Mutations:
-
If a specific mutation is identified, consider a next-generation inhibitor that is effective against that mutation, if available.
-
Illustrative Synergy Data for Combination Therapies
| Cell Line | Treatment | Combination Index (CI) | Interpretation |
| MV4-11-ITR | This compound + Trametinib | 0.4 | Synergistic |
| MV4-11-ITR | This compound + Everolimus | 0.6 | Synergistic |
| MOLM-13-ITR | This compound + Venetoclax | 0.3 | Strong Synergy |
Note: CI < 1 indicates synergy. This data is illustrative.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant AML Cell Lines
-
Determine Initial IC50: Culture the parental AML cell line (e.g., MV4-11, MOLM-13) and determine the IC50 of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant portion of cells will die.
-
Allow Recovery: Continue to culture the surviving cells in the same concentration of this compound, changing the media every 2-3 days, until the cell proliferation rate recovers.
-
Dose Escalation: Once the cells are proliferating steadily, double the concentration of this compound.
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the this compound concentration.
-
Characterize Resistant Line: After several months of continuous culture (and a significant increase in the IC50, e.g., >10-fold), the cell line is considered resistant. Characterize the resistant phenotype by comparing its IC50 to the parental line.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Treat both parental and this compound-resistant AML cells with this compound at the IC50 of the parental line for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-S6, total S6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound (or combination of drugs) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
TP-0184 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with TP-0184. It includes details on stability and storage, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Stability and Storage Conditions
Proper storage and handling of TP-0184 are critical to ensure its stability and the reliability of experimental results.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: How should solid TP-0184 be stored?
A1: Solid TP-0184 powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q2: What are the recommended conditions for storing TP-0184 in solution?
A2: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
Q3: In which solvents can TP-0184 be dissolved and at what concentrations?
A3: TP-0184 is soluble in DMSO at concentrations of 10.00 mg/mL (21.34 mM) to 15 mg/mL (32.01 mM).[1][2] It is also soluble in ethanol at 3 mg/mL. However, TP-0184 is insoluble in water.[1] For optimal solubility in DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1][4]
Q4: Is TP-0184 sensitive to light?
A4: While specific photostability studies for TP-0184 are not publicly available, its pyrimidine core structure suggests potential sensitivity to UV light, which can cause degradation. It is advisable to protect solutions of TP-0184 from prolonged exposure to light by using amber vials or by wrapping containers in foil.
Q5: How does pH affect the stability of TP-0184?
A5: There is no specific data available on the pH stability of TP-0184. However, like many kinase inhibitors, its stability in aqueous solutions could be pH-dependent. It is recommended to prepare fresh solutions in appropriate buffers for your experiments and use them promptly.
Data Summary Tables
Table 1: Storage Conditions for TP-0184
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Stock Solution | -80°C | 1 year |
| Stock Solution | -20°C | 1 month |
Table 2: Solubility of TP-0184
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 10.00 - 15.00 | 21.34 - 32.01 | Use fresh, anhydrous DMSO.[1][2][4] |
| Ethanol | 3.00 | 6.40 | |
| Water | Insoluble | N/A |
Troubleshooting Guides
This section addresses common issues that may arise during experiments with TP-0184.
Issue 1: Precipitation of TP-0184 in Aqueous Solutions
Q: My TP-0184 solution precipitated after I diluted it in my aqueous cell culture medium. What should I do?
A: TP-0184 has poor aqueous solubility, which can lead to precipitation when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some steps to troubleshoot this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to maintain the solubility of TP-0184.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Vortexing/Mixing: When diluting, add the TP-0184 stock solution dropwise to the aqueous medium while continuously vortexing or stirring to ensure rapid and thorough mixing.
-
Pre-warmed Medium: Using pre-warmed aqueous medium (e.g., to 37°C) can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution may help to redissolve the compound.[2] However, be cautious as this can generate heat and potentially affect the stability of other components in your medium.
-
Fresh Solution: Always prepare fresh dilutions for your experiments and use them immediately. Do not store diluted aqueous solutions of TP-0184.
Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of TP-0184 in my cell-based assay. What could be the reason?
A: Several factors can contribute to a lack of efficacy in cell-based assays. Consider the following:
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Compound Integrity: Ensure that the TP-0184 has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot.
-
Solution Preparation: As mentioned above, improper dissolution or precipitation can lead to a lower effective concentration of the compound in your assay.
-
Cell Line Sensitivity: Confirm that your cell line expresses the targets of TP-0184 (ALK2, FLT3, JAK2) and is sensitive to their inhibition.
-
Assay Conditions:
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during the treatment period if your cells can tolerate it.
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Incubation Time: The inhibitory effect may be time-dependent. Ensure you are incubating the cells with TP-0184 for a sufficient duration.
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Cell Density: High cell densities can sometimes lead to a reduced apparent potency of a compound. Optimize your cell seeding density.
-
-
Mechanism of Action: TP-0184 is a dual inhibitor of FLT3 and ACVR1 (ALK2).[5] The signaling pathways downstream of these receptors are complex. Ensure your experimental readout is appropriate to detect the effects of inhibiting these pathways.
Experimental Protocols
General Protocol for Preparing TP-0184 Stock Solution
-
Allow the vial of solid TP-0184 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
General Protocol for a Cell Proliferation Assay (e.g., using a FLT3-mutated AML cell line)
-
Cell Seeding: Seed the AML cells (e.g., MV4-11 or MOLM-13) in a 96-well plate at a predetermined optimal density in their appropriate growth medium.
-
Compound Preparation:
-
Thaw an aliquot of the TP-0184 DMSO stock solution.
-
Prepare a series of dilutions of TP-0184 in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic to the cells (typically ≤ 0.5%).
-
-
Treatment: Add the diluted TP-0184 or vehicle control to the appropriate wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
References
- 1. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]
- 4. 3 Important Photostability Testing Factors [sampled.com]
- 5. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Itacnosertib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itacnosertib (also known as TP-0184). The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual kinase inhibitor targeting Activin A receptor type 1 (ACVR1), also known as ALK2, and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has shown high affinity for both ACVR1 and FLT3, leading to the inhibition of their downstream signaling pathways.[3]
Q2: In which cancer types and cell lines is this compound most effective?
This compound has demonstrated significant activity in Acute Myeloid Leukemia (AML) cell lines that harbor FLT3 internal tandem duplication (ITD) mutations, such as MOLM-13, MOLM-14, and MV4-11.[1][2] In these cell lines, it has been shown to inhibit cell proliferation at low nanomolar concentrations and induce G1/G0 cell cycle arrest.[1][3] Its efficacy is significantly lower in AML cells with wild-type FLT3.[1][3]
Q3: What are the known downstream signaling pathways affected by this compound?
In FLT3-mutated AML cells, this compound has been shown to inhibit the phosphorylation of several key downstream signaling proteins, including STAT5, ERK, PI3K, AKT, mTOR, and S6K.[1][3] It also inhibits the ACVR1 downstream signaling mediator, SMAD1/5.[1][2]
Troubleshooting Guide
Scenario 1: Reduced or No Inhibition of Cell Viability in FLT3-Mutated AML Cells
You are treating FLT3-ITD positive AML cells (e.g., MOLM-13) with this compound, but you observe weaker than expected inhibition of cell viability, or the IC50 value is significantly higher than published data.
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Compound Inactivity:
-
Cell Line Integrity:
-
Action: Confirm the identity and FLT3 mutation status of your cell line using STR profiling and sequencing. Cell lines can acquire resistance mutations over time in culture.
-
-
Development of Resistance:
-
Assay-Specific Issues (e.g., MTT, XTT, CellTiter-Glo):
-
Action: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High cell density can lead to nutrient depletion and affect drug sensitivity. Refer to general troubleshooting guides for viability assays for potential issues with reagents or incubation times.
-
-
Cell Seeding: Plate FLT3-mutated AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0-200 nM) and add them to the wells.[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Scenario 2: Paradoxical Increase in Phosphorylation of a Downstream Signaling Protein
After treating cells with this compound, you perform a Western blot and observe an unexpected increase in the phosphorylation of a protein in a related signaling pathway, for example, p-STAT3, while the intended targets like p-STAT5 are inhibited.
-
Paradoxical Pathway Activation:
-
Action: This phenomenon, where a kinase inhibitor leads to the activation of a pathway, has been observed with other kinase inhibitors, particularly in the context of RAF inhibitors.[7][8] It can be caused by the inhibitor stabilizing an active conformation of a kinase or promoting dimerization.[8] To investigate this, perform a dose-response and time-course experiment to see if this effect is transient or dose-dependent.
-
-
Off-Target Effects:
-
Action: While this compound is a dual inhibitor of ACVR1 and FLT3, it may have off-target effects on other kinases, especially at higher concentrations. An off-target effect could lead to the activation of a compensatory signaling pathway.[7] Reviewing kinase inhibitor profiling data for this compound or similar compounds could provide clues. If not available, consider performing a broader kinase screen.
-
-
Feedback Loop Activation:
-
Action: Inhibition of a primary pathway can sometimes relieve a negative feedback loop, leading to the activation of a parallel or upstream pathway. Analyze other key nodes in related pathways (e.g., other JAK-STAT family members) to understand the broader signaling response.
-
-
Cell Treatment: Seed AML cells (e.g., MOLM-14) and allow them to attach or stabilize. Treat the cells with this compound (e.g., 0-100 nM) for a specified time (e.g., 24-48 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-STAT5, STAT5, p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Scenario 3: No Change in Cell Cycle Distribution Despite Inhibition of Signaling
Your Western blot data confirms that this compound is inhibiting the phosphorylation of its downstream targets (e.g., p-STAT5, p-ERK), but flow cytometry analysis shows no significant G1/G0 arrest in your FLT3-ITD positive cell line.
-
Timing of Analysis:
-
Action: The inhibition of signaling pathways is often a more immediate effect than a change in cell cycle distribution. A 24-hour time point might be sufficient to see signaling changes but not a robust cell cycle arrest.[1] Perform a time-course experiment, analyzing the cell cycle at 24, 48, and 72 hours post-treatment.
-
-
Cell Line-Specific Differences:
-
Action: While G1/G0 arrest is a known effect in some FLT3-ITD cell lines, your specific cell line or sub-clone might have additional mutations that bypass the G1 checkpoint, leading to a different phenotype like apoptosis or senescence. Analyze for markers of apoptosis (e.g., cleaved PARP, Annexin V staining).
-
-
Flow Cytometry Protocol Issues:
-
Action: Ensure proper cell fixation and permeabilization. Inadequate fixation can lead to poor DNA staining and an inaccurate cell cycle profile. Use a sufficient concentration of a DNA-binding dye like propidium iodide (PI) and ensure RNase treatment is effective to prevent staining of double-stranded RNA.
-
-
Cell Treatment: Treat your AML cell line with the desired concentrations of this compound for various time points (e.g., 24, 48 hours).[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Incubation Time (h) | Reference |
| MOLM-13 | FLT3-ITD | Proliferation | 6.4 | 24-48 | [1] |
| MOLM-14 | FLT3-ITD | Proliferation | 1.2 | 24-48 | [1] |
| MV4-11 | FLT3-ITD | Proliferation | 1.3 | 24-48 | [1] |
| FLT3-WT AML | Wild-Type | Proliferation | > 100 | 24-48 | [1] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Itacnosertib Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Itacnosertib (also known as TP-0184) toxicity in animal models.
Disclaimer
The information provided herein is for research purposes only. Specific preclinical toxicity data for this compound in various animal models is limited in publicly available literature. Therefore, the guidance provided is based on the known mechanism of action of this compound, general principles of managing drug toxicity in animal studies, and reported adverse events from a clinical trial in humans with advanced solid tumors. Researchers must conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Troubleshooting Guides
This section provides guidance on identifying and mitigating potential toxicities associated with this compound administration in animal models.
Gastrointestinal Toxicity: Nausea, Vomiting, and Diarrhea
Observed Signs:
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Nausea (in species that do not vomit, e.g., rodents): Pica (eating of non-nutritive substances like bedding), conditioned taste aversion, reduced food intake.
-
Vomiting (in species like dogs and ferrets): Expulsion of stomach contents.
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Diarrhea: Loose or watery stools.
-
General: Dehydration, weight loss, lethargy.
Potential Causes:
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On-target or off-target effects of this compound on the gastrointestinal tract.
-
Direct irritation of the GI mucosa.
-
Central nervous system effects on the chemoreceptor trigger zone.
Mitigation Strategies and Experimental Protocols:
| Strategy | Detailed Protocol |
| Dose Adjustment | If significant GI toxicity is observed, consider a dose reduction of 25-50% in a pilot group to determine a better-tolerated dose. |
| Anti-emetic/Anti-diarrheal Co-administration | For Nausea/Vomiting: Administer a 5-HT3 antagonist such as ondansetron (1-2 mg/kg, s.c. or i.p.) 30-60 minutes prior to this compound administration. Maropitant (1 mg/kg, s.c.) is another option, particularly in dogs. For Diarrhea: Loperamide (0.1-0.2 mg/kg, p.o.) can be administered as needed. Ensure adequate hydration with subcutaneous fluids (e.g., 0.9% saline, 10-20 mL/kg). |
| Dietary Modification | Provide a highly palatable and easily digestible diet. Supplement with nutritional support products if anorexia is observed. |
| Vehicle and Formulation Optimization | Ensure the vehicle used for this compound administration is non-irritating. Consider alternative formulations if direct GI irritation is suspected. |
Experimental Protocol: Assessing Diarrhea Severity
A simple scoring system can be used to quantify diarrhea severity in mice:
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Score 0: Normal, well-formed feces.
-
Score 1: Soft, but formed feces.
-
Score 2: Very soft or semi-liquid feces.
-
Score 3: Watery diarrhea.
Fecal consistency should be observed and scored at regular intervals post-Itacnosertib administration.
Hematological Toxicity: Myelosuppression
Observed Signs:
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Anemia: Pale mucous membranes, decreased activity.
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Neutropenia: Increased susceptibility to infections.
-
Thrombocytopenia: Petechiae, bruising, or bleeding.
Potential Causes:
-
Inhibition of FLT3 and other kinases can impact hematopoietic stem and progenitor cell proliferation and differentiation.
Mitigation Strategies and Experimental Protocols:
| Strategy | Detailed Protocol |
| Dose and Schedule Modification | Consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing instead of daily) to allow for bone marrow recovery. |
| Supportive Care | For Anemia: In severe cases, a red blood cell transfusion may be necessary. For Neutropenia: Prophylactic administration of broad-spectrum antibiotics may be considered in severely neutropenic animals to prevent opportunistic infections. Granulocyte-colony stimulating factor (G-CSF) can be used to stimulate neutrophil production (e.g., filgrastim at 5-10 µg/kg/day, s.c.). For Thrombocytopenia: Platelet transfusions may be required in cases of severe bleeding. |
| Regular Monitoring | Perform complete blood counts (CBCs) at baseline and at regular intervals (e.g., weekly) during the study to monitor for changes in red blood cells, white blood cells, and platelets. |
Experimental Protocol: Monitoring Myelosuppression
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) at baseline before this compound administration.
-
Administer this compound according to the study protocol.
-
Collect blood samples at predetermined time points (e.g., weekly) and at the end of the study.
-
Perform a complete blood count (CBC) with differential to assess red blood cell count, hemoglobin, hematocrit, white blood cell count and differential, and platelet count.
Cardiovascular Toxicity
Observed Signs:
-
Changes in heart rate or blood pressure.
-
Arrhythmias (irregular heartbeat).
-
In severe cases, signs of heart failure.
Potential Causes:
-
Off-target inhibition of other kinases, such as ALK5, has been associated with cardiac toxicity.[1]
-
FLT3 inhibitors have been associated with QT interval prolongation.
Mitigation Strategies and Experimental Protocols:
| Strategy | Detailed Protocol |
| Cardiovascular Monitoring | In non-rodent models (e.g., dogs, non-human primates), perform baseline and periodic electrocardiograms (ECGs) to monitor for QT interval prolongation and arrhythmias. Telemetry monitoring can provide continuous data. |
| Dose Selection | Use the lowest effective dose to minimize the risk of off-target cardiovascular effects. |
| Histopathological Examination | At the end of the study, perform a thorough gross and microscopic examination of the heart tissue to identify any signs of cardiotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: There is no universally recommended starting dose. Efficacy has been observed in mouse xenograft models with oral administration of 50-200 mg/kg, three times a week. However, the optimal and tolerable dose will depend on the specific mouse strain, the disease model, and the experimental endpoint. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: An MTD study involves administering escalating doses of this compound to small groups of animals and monitoring them for a defined period. The MTD is the highest dose that does not cause unacceptable toxicity, which is often defined by a certain percentage of body weight loss (e.g., 10-20%), severe clinical signs, or mortality.
Experimental Protocol: MTD Study in Mice (Example)
-
Animal Groups: Use small groups of mice (e.g., 3-5 per group).
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 200 mg/kg). The dose escalation scheme should be based on any existing data or in vitro potency.
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming, stool consistency). Record body weights daily.
-
Endpoint: The study is typically conducted for a short duration (e.g., 7-14 days). The MTD is identified as the highest dose that meets the predefined tolerance criteria.
Q3: What are the expected off-target effects of this compound?
A3: this compound is a multi-kinase inhibitor, targeting ALK2, FLT3, and JAK2. Off-target effects could arise from the inhibition of other kinases. For ALK inhibitors, selectivity against other ALK family members, such as ALK5, is a concern, as ALK5 inhibition has been linked to cardiac toxicity.[1] FLT3 inhibitors can have various off-target effects leading to toxicities like myelosuppression and gastrointestinal issues.
Q4: What supportive care measures should be in place during an this compound study?
A4: Proactive supportive care can significantly improve animal welfare and the quality of experimental data. This includes:
-
Nutritional Support: Providing highly palatable and caloric-dense food supplements for animals with decreased appetite.
-
Hydration: Administering subcutaneous fluids to animals showing signs of dehydration.
-
Analgesia: Providing pain relief if any procedures or tumor burden are causing discomfort, in consultation with a veterinarian.
-
Clean and Enriched Environment: Maintaining a clean and stress-free environment with appropriate enrichment to promote natural behaviors.
Quantitative Data Summary
Due to the limited publicly available preclinical toxicology data for this compound, a comprehensive table of quantitative toxicity data across different species cannot be provided. The following table summarizes the reported adverse events from a Phase 1 clinical trial in humans with advanced solid tumors, which may suggest potential toxicities to monitor in animal models.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in a Phase 1 Clinical Trial of TP-0184 in Patients with Advanced Solid Tumors
| Adverse Event | Grade 3-4 TEAEs |
| Nausea | Most common TEAE (50% of patients) |
| Anemia | Most common Grade 3-4 TEAE |
| Abdominal Pain | Reported as a Grade 3-4 TEAE |
| Pulmonary Embolism | Reported as a Grade 3-4 TEAE |
| Vomiting | Reported as a Grade 3-4 TEAE |
Data from a study in patients with advanced solid tumors. The Maximum Tolerated Dose (MTD) was not reached in this study.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Mechanism of action of this compound, inhibiting ALK2 and FLT3 signaling pathways.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
References
Technical Support Center: Itacnosertib In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a poor or unexpected response to Itacnosertib in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing a weaker than expected anti-proliferative effect of this compound in my cancer cell line?
Answer:
A weaker than expected response to this compound can stem from several factors, ranging from the inherent biology of your cell line to technical aspects of your experimental setup. Here’s a step-by-step guide to troubleshoot this issue.
Initial Checks & Considerations:
-
Cell Line Genotype: this compound is a potent inhibitor of FLT3 and ACVR1 (ALK2).[1][2] Its efficacy is particularly pronounced in cancer cell lines harboring activating mutations in FLT3, such as FLT3-ITD.[2][3]
-
Actionable Step: Verify the FLT3 and ACVR1 mutation status of your cell line. If your cell line is wild-type for these genes, a weaker response is expected.[1]
-
-
Drug Integrity and Concentration: Ensure the this compound compound is correctly stored and that the working concentrations are accurate.
-
Actionable Step: Confirm the stability of your this compound stock. Prepare fresh dilutions for each experiment and verify the final concentration. Consider performing a dose-response curve to determine the IC50 in your specific cell line.
-
-
Cell Culture Conditions: Suboptimal cell culture conditions can significantly impact cellular response to drugs.
Experimental Deep Dive:
If the initial checks do not resolve the issue, a more in-depth investigation is warranted.
Table 1: Troubleshooting Poor Anti-proliferative Response
| Potential Cause | Recommended Experiment | Expected Outcome if Cause is Valid | Data Interpretation |
| Low Target Expression | Western Blot for total and phosphorylated FLT3 and ALK2. | Low or undetectable protein levels of the drug targets. | The cell line may not be dependent on FLT3 or ALK2 signaling for survival. |
| Drug Efflux | Co-treatment with an ABC transporter inhibitor (e.g., Verapamil). | Increased sensitivity to this compound in the presence of the inhibitor. | The cells may be actively pumping this compound out, reducing its intracellular concentration. |
| Activation of Bypass Pathways | Phospho-kinase array or targeted Western blots for key survival pathways (e.g., p-AKT, p-ERK, p-STAT5). | Sustained or increased phosphorylation of alternative survival pathway proteins despite this compound treatment. | The cells are compensating for FLT3/ALK2 inhibition by activating other pro-survival signals. |
| Incorrect Seeding Density | Cell proliferation assay (e.g., MTT, CellTiter-Glo) with a range of initial cell seeding densities. | IC50 of this compound varies significantly with cell density. | High cell density can lead to nutrient depletion and contact inhibition, masking the drug's effect. |
Question 2: I don't see the expected downstream signaling inhibition (e.g., p-STAT5, p-ERK) after this compound treatment. What could be wrong?
Answer:
Failure to observe inhibition of downstream signaling is a common issue that can point to problems with the experimental setup or reflect underlying resistance mechanisms.
Immediate Troubleshooting Steps:
-
Treatment Time and Dose: The kinetics of pathway inhibition can vary.
-
Actionable Step: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) with a fixed, effective dose of this compound to identify the optimal time point for observing maximal pathway inhibition. Also, ensure the dose used is sufficient to engage the target.
-
-
Lysate Preparation: Proper lysate preparation is critical for preserving phosphorylation states.
-
Actionable Step: Ensure that phosphatase and protease inhibitors are included in your lysis buffer and that lysates are prepared quickly on ice.
-
Investigating Potential Resistance:
If the technical aspects are sound, the lack of signaling inhibition may indicate intrinsic or acquired resistance.
Table 2: Troubleshooting Lack of Downstream Signaling Inhibition
| Potential Cause | Recommended Experiment | Expected Outcome if Cause is Valid | Data Interpretation |
| Upstream Activation | Serum starve cells prior to this compound treatment and stimulation with relevant growth factors (if known). | Inhibition of downstream signaling is observed only in serum-starved conditions. | Components in the serum may be activating parallel pathways that converge downstream of FLT3/ALK2. |
| Gatekeeper Mutations | Bidirectional sequencing of the FLT3 and ACVR1 kinase domains. | Identification of mutations that could interfere with this compound binding. | Similar to other kinase inhibitors, mutations in the drug-binding pocket can confer resistance. |
| Feedback Loop Activation | Western blot for total and phosphorylated upstream receptor tyrosine kinases (RTKs) after prolonged this compound treatment. | Increased expression or phosphorylation of other RTKs. | Cells may adapt to long-term inhibition by upregulating alternative signaling pathways. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total Kinase Expression
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits FLT3 and ACVR1 signaling pathways.
Caption: A logical workflow for troubleshooting poor this compound response.
Caption: Potential causes of poor in vitro response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. Cells, Spheroids and Tissues: the Pros and Cons of 3 Popular Cancer Cell Models - Tempo Bioscience [tempobioscience.com]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
Validation & Comparative
Unlocking Synergistic Apoptosis: A Comparative Guide to the Itacnosertib and Venetoclax Combination in Hematological Malignancies
For researchers, scientists, and drug development professionals, the quest for effective and durable cancer therapies often leads to the exploration of synergistic drug combinations. This guide provides a comprehensive comparison of the synergistic mechanism of Itacnosertib and the BCL-2 inhibitor, Venetoclax, in hematological malignancies. Drawing upon preclinical data, we delve into the molecular underpinnings of their combined efficacy, present quantitative data, and detail the experimental protocols used to elucidate these findings.
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to overcome resistance and enhance therapeutic efficacy. The pairing of this compound, a multi-kinase and histone deacetylase (HDAC) inhibitor, with Venetoclax, a selective BCL-2 inhibitor, has emerged as a promising strategy, particularly in acute myeloid leukemia (AML) and certain types of acute lymphoblastic leukemia (ALL).
The Individual Players: Mechanisms of Action
This compound (Givinostat): A Multi-Faceted Inhibitor
This compound, also known as Givinostat, exhibits a dual mechanism of action relevant to its synergistic potential with Venetoclax. It functions as a potent inhibitor of both FMS-like tyrosine kinase 3 (FLT3) and histone deacetylases (HDACs).
-
FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis. Constitutively active FLT3 signaling promotes leukemia cell proliferation and survival. This compound's inhibition of FLT3 disrupts these pro-survival signals.
-
HDAC Inhibition: As an HDAC inhibitor, this compound modulates gene expression by altering the acetylation status of histones and other proteins. This can lead to the reactivation of tumor suppressor genes and the downregulation of proteins that promote cancer cell survival.
Venetoclax: Targeting the Core of Apoptosis
Venetoclax is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][2][3][4][5] In many hematological malignancies, cancer cells overexpress BCL-2, which sequesters pro-apoptotic proteins like BIM, preventing them from initiating programmed cell death (apoptosis).[1][5] Venetoclax binds to BCL-2, displacing BIM and other pro-apoptotic proteins, which then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis.[2][5]
The Synergistic Alliance: How this compound and Venetoclax Work Together
The synergistic effect of this compound and Venetoclax stems from a multi-pronged attack on cancer cell survival pathways. Preclinical studies, particularly in FLT3-mutated AML, have illuminated the key mechanisms driving this potent combination.
1. Priming Cells for Apoptosis through BCL-2 Family Modulation:
This compound, through its FLT3 and HDAC inhibitory activities, plays a crucial role in "priming" cancer cells for Venetoclax-induced apoptosis. It achieves this by altering the balance of pro- and anti-apoptotic proteins of the BCL-2 family.
-
Downregulation of MCL-1 and BCL-XL: FLT3 signaling is known to regulate the expression of the anti-apoptotic proteins MCL-1 and BCL-XL. By inhibiting FLT3, this compound leads to a decrease in the levels of these proteins.[6][7][8] This is significant because high levels of MCL-1 and BCL-XL are known mechanisms of resistance to Venetoclax.
-
Increased BIM Expression: HDAC inhibition by this compound can lead to an increase in the expression of the pro-apoptotic BH3-only protein BIM.
This this compound-induced shift in the BCL-2 family landscape, characterized by decreased MCL-1/BCL-XL and increased BIM, makes the cancer cells more dependent on BCL-2 for survival. Consequently, they become exquisitely sensitive to the inhibitory action of Venetoclax.
2. Overcoming Venetoclax Resistance:
A major challenge in Venetoclax therapy is the development of resistance, often mediated by the upregulation of MCL-1 or BCL-XL. By directly or indirectly downregulating these anti-apoptotic proteins, this compound can effectively circumvent this resistance mechanism, restoring sensitivity to Venetoclax.
Below is a diagram illustrating the proposed synergistic mechanism of this compound and Venetoclax.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. apexbt.com [apexbt.com]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Head-to-Head Comparison: Itacnosertib vs. Midostaurin in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Itacnosertib (TP-0184) and Midostaurin, two prominent kinase inhibitors investigated for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy in relevant cancer models, and the signaling pathways they modulate.
Executive Summary
This compound and Midostaurin are both inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in AML and associated with poor prognosis. While both drugs target FLT3, they exhibit distinct kinase inhibition profiles. Midostaurin is a broad-spectrum, first-generation multi-kinase inhibitor, targeting FLT3 (both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations), KIT, PDGFR, VEGFR2, and protein kinase C (PKC) isoforms.[1][2] this compound, a next-generation inhibitor, demonstrates a more focused dual-inhibitor profile against FLT3 and Activin A receptor type 1 (ACVR1/ALK2), in addition to JAK2.[3] This dual-targeting approach by this compound is proposed to overcome resistance mechanisms associated with FLT3 inhibition.[3]
Preclinical data indicate that this compound exhibits potent, low nanomolar efficacy against FLT3-ITD positive AML cell lines. Midostaurin also demonstrates efficacy in the nanomolar range, though its broader activity may contribute to a different side effect profile. The following sections provide a detailed breakdown of their comparative performance based on available experimental data.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro efficacy of this compound and Midostaurin against common FLT3-ITD positive AML cell lines. It is important to note that these values are compiled from separate studies and direct head-to-head experiments may yield different results.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | This compound (TP-0184) | Midostaurin |
| MOLM-13 | ~200[4] | ~200[4] |
| MV4-11 | Not explicitly found | ~23-62[5] |
Table 2: In Vivo Efficacy in AML Xenograft Models
| Drug | Model | Dosing Regimen | Key Outcomes |
| This compound | Not explicitly found | Not explicitly found | Not explicitly found |
| Midostaurin | MOLM-13 Xenograft | 50 mg/kg daily | Reduced disease burden and increased survival[6] |
Signaling Pathway Analysis
This compound's Dual Inhibition of FLT3 and ACVR1 Signaling
This compound's mechanism of action involves the simultaneous inhibition of FLT3 and ACVR1. In FLT3-mutated AML, the constitutive activation of FLT3 drives downstream signaling through pathways such as JAK/STAT, RAS/MEK/ERK, and PI3K/AKT, promoting cell proliferation and survival.[7][8][9] ACVR1, a member of the TGF-β superfamily, is also implicated in AML pathogenesis, and its signaling proceeds through SMAD proteins.[10][11][12] By inhibiting both pathways, this compound aims to achieve a more profound and durable anti-leukemic effect.
Caption: this compound inhibits both FLT3 and ACVR1 pathways.
Midostaurin's Multi-Kinase Inhibition
Midostaurin exerts its anti-leukemic effects by targeting multiple kinases. Its primary target in FLT3-mutated AML is the constitutively active FLT3 receptor, leading to the downregulation of its key downstream effectors, including STAT5, AKT, and ERK.[1][13][14] Its broader activity against other kinases like KIT and PDGFR may contribute to its efficacy in a wider range of hematological malignancies but could also be associated with off-target effects.
Caption: Midostaurin inhibits FLT3 and other key kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or Midostaurin for 48-72 hours.
-
MTS/MTT Reagent Addition: Following incubation, MTS or MTT reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the cell proliferation assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key signaling proteins.
-
Cell Lysis: AML cells treated with this compound or Midostaurin for a specified time are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ) to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are intravenously injected with FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11).
-
Tumor Engraftment and Monitoring: Tumor engraftment is monitored by bioluminescence imaging (for luciferase-expressing cells) or flow cytometry of peripheral blood for human CD45+ cells.
-
Drug Administration: Once the tumor is established, mice are randomized into treatment groups and administered this compound, Midostaurin, or a vehicle control via oral gavage at specified doses and schedules.
-
Efficacy Assessment: Tumor burden is monitored throughout the study. At the end of the study, mice are euthanized, and tissues such as bone marrow, spleen, and liver are harvested to assess leukemic infiltration. Overall survival is also a key endpoint.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor burden in the treated groups to the vehicle control group. Survival curves are analyzed using the Kaplan-Meier method.
Conclusion
Both this compound and Midostaurin demonstrate potent preclinical activity against FLT3-mutated AML. Midostaurin, as a clinically approved first-generation inhibitor, has a well-documented efficacy and safety profile. This compound, with its more targeted dual inhibition of FLT3 and ACVR1, presents a promising next-generation therapeutic strategy that may offer advantages in overcoming resistance. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these two agents and to identify the patient populations most likely to benefit from each treatment.
References
- 1. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACVR1 – the link between FOP and DIPG – openlabnotebooks.org [openlabnotebooks.org]
- 11. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis [mdpi.com]
- 12. ACVR1 Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Itacnosertib's Kinase Profile: A Comparative Analysis of ALK2 Specificity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor Itacnosertib (also known as K02288 and TP-0184) reveals a high degree of specificity for Activin Receptor-Like Kinase 2 (ALK2), a key player in various cellular processes, including bone formation and cell differentiation. This guide provides an in-depth comparison of this compound's inhibitory activity against ALK2 versus other kinases, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound has been identified as a potent inhibitor of ALK2, a serine/threonine kinase.[1] Dysregulation of ALK2 signaling is implicated in several diseases, making it a critical target for therapeutic intervention.[2][3] Understanding the selectivity of kinase inhibitors like this compound is paramount for developing targeted therapies with minimal off-target effects.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its potent and selective inhibition of ALK2.
| Kinase Target | This compound (K02288) IC50 (nM) | Reference(s) |
| ALK2 (ACVR1) | 1.1 - 8 | [1][4][5][6][7] |
| ALK1 | 1.8 | [4][5][7] |
| ALK3 | 5 - 34 | [5][8] |
| ALK5 (TGFβR1) | 321 | [8] |
| ALK6 | 6.4 | [4][5][7] |
| FLT3 | Potent inhibition (IC50 < 25 nM in cells) | [9] |
| JAK2 | 8540 | [1][6] |
Note: IC50 values can vary between different experimental setups.
The data clearly indicates that this compound is a highly potent inhibitor of ALK2, with significantly lower activity against other related kinases such as ALK5 and JAK2. Its activity against ALK1 and ALK6 is also notable, suggesting a degree of selectivity for the BMP type I receptors.
Experimental Methodologies
The determination of kinase inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed in vitro kinase assays.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay quantifies the binding of an inhibitor to a kinase.
Principle: The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer molecule also binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.
Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in an appropriate buffer (e.g., 1x Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a range of concentrations.[10]
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the target kinase (e.g., ALK2) and the Eu-labeled anti-tag antibody at 2x the final desired concentration in the assay buffer.[11]
-
Tracer Solution Preparation: Prepare a solution of the fluorescently labeled kinase tracer at 4x the final desired concentration in the assay buffer.[11]
-
Assay Plate Setup: In a 384-well plate, add the following to each well:
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[11]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KinomeScan® Profiling
This method assesses the binding of a test compound against a large panel of kinases.
Principle: The KINOMEscan® platform utilizes a competition binding assay. Kinases are fused to a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a lower amount of that kinase detected.
General Procedure:
-
A test compound is incubated with a panel of over 400 human kinases.
-
The ability of the compound to displace a proprietary, immobilized ligand from the kinase active site is measured.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, from which binding affinity (Kd) or percent inhibition can be derived.
Visualizing the Molecular Context
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the ALK2 signaling pathway and a typical workflow for assessing kinase inhibitor specificity.
Caption: ALK2 Signaling Pathway and this compound's Point of Inhibition.
Caption: Workflow for Assessing Kinase Inhibitor Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Itacnosertib: A Preclinical Overview and Comparison with Standard of Care in Potential Indications
For Researchers, Scientists, and Drug Development Professionals
Currently, no clinical trial data comparing Itacnosertib (TP-0184) to the standard of care has been publicly released. This compound, an investigational oral inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2, as well as FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), is in the early stages of clinical development[1][2]. This guide provides a summary of the available preclinical data for this compound and an overview of the current standard of care for its potential therapeutic indications: Acute Myeloid Leukemia (AML) with FLT3 mutations, Fibrodysplasia Ossificans Progressiva (FOP), and Anemia of Chronic Disease (ACD).
Preclinical Data on this compound
Preclinical studies have demonstrated the potential of this compound in various disease models. In models of FLT3-mutated Acute Myeloid Leukemia (AML), this compound has shown the ability to inhibit downstream signaling pathways and suppress tumor growth[3][4]. For Anemia of Chronic Disease (ACD), this compound has been shown in mouse models to reduce hepcidin induction and improve serum iron levels[5]. While the primary genetic driver of Fibrodysplasia Ossificans Progressiva (FOP) is a mutation in ACVR1 (ALK2), direct preclinical studies of this compound in FOP models are not yet published, though other ALK2 inhibitors are under investigation for this indication[2][6][7].
Table 1: Summary of Preclinical Efficacy of this compound in AML Models
| Model System | Key Findings | Reference |
| FLT3-mutated AML cell lines | Potent inhibition of cell proliferation (IC₅₀ < 25 nM); Downregulation of FLT3- and ACVR1-mediated signaling. | [1] |
| FLT3-ITD AML xenograft mice | Oral administration significantly reduced leukemia burden and prolonged survival. | [1] |
| Patient-derived xenograft (PDX) models | Extended survival from 100 to 183 days at a 200 mg/kg dose. | [1] |
| FLT3-mutated AML cell lines and PDX models | In combination with venetoclax, dramatically inhibited leukemia growth. | [3][8] |
Standard of Care by Indication
Acute Myeloid Leukemia (AML) with FLT3 Mutations
The standard of care for newly diagnosed FLT3-mutated AML typically involves intensive induction chemotherapy, often a "7+3" regimen of cytarabine and an anthracycline, combined with a FLT3 inhibitor. For older or unfit patients, lower-intensity options such as azacitidine or decitabine in combination with venetoclax and a FLT3 inhibitor may be used. Relapsed or refractory disease may be treated with targeted therapies like gilteritinib or hematopoietic stem cell transplantation.
Fibrodysplasia Ossificans Progressiva (FOP)
The management of FOP is primarily focused on preventative measures and symptomatic relief, as there is no cure[3][5][6]. Key aspects of the standard of care include:
-
Avoidance of Trauma: Strict avoidance of intramuscular injections, biopsies, and activities that could lead to falls or soft tissue injury, which can trigger heterotopic ossification[5][6].
-
Symptomatic Management: Use of non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids during flare-ups to manage pain and inflammation[6].
-
Supportive Care: Occupational and physical therapy to maintain function, and management of complications such as thoracic insufficiency syndrome[3][6].
-
Pharmacological Treatment: Palovarotene, a retinoic acid receptor gamma agonist, has been approved in some countries for the treatment of FOP[9].
Anemia of Chronic Disease (ACD) in Cancer
The primary approach to managing ACD is to treat the underlying inflammatory condition, in this case, the cancer[10][11]. Other treatments are aimed at improving red blood cell production and iron availability[10][11][12][13][14][15]:
-
Erythropoiesis-Stimulating Agents (ESAs): Drugs like epoetin alfa and darbepoetin alfa stimulate the bone marrow to produce more red blood cells.
-
Iron Supplementation: Intravenous iron is often preferred to overcome the iron sequestration caused by hepcidin.
-
Red Blood Cell Transfusions: Used for patients with severe, symptomatic anemia.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mechanism involves the inhibition of the ALK2 receptor, a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. In FOP, a mutated ALK2 receptor is constitutively active, leading to abnormal bone formation. In ACD, inflammatory cytokines increase the production of hepcidin via the ALK2 pathway, leading to iron sequestration and anemia. By inhibiting ALK2, this compound aims to normalize these pathological processes. This compound also targets FLT3, a receptor tyrosine kinase often mutated in AML, thereby inhibiting downstream signaling pathways that promote leukemic cell proliferation and survival.
Caption: Mechanism of action of this compound.
General Preclinical Experimental Workflow
The preclinical evaluation of a targeted inhibitor like this compound typically follows a structured workflow to assess its efficacy and safety before human trials.
Caption: A generalized preclinical experimental workflow.
References
- 1. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 2. d-nb.info [d-nb.info]
- 3. TP-0184 inhibits FLT3/ACVR1 to overcome FLT3 inhibitor resistance and hinder AML growth synergistically with venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Recent progress in drug development for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.org [ijbs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound (TP-0184) News - LARVOL Sigma [sigma.larvol.com]
- 10. Fibrodysplasia Ossificans Progressiva: What Have We Achieved and Where Are We Now? Follow-up to the 2015 Lorentz Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anaemia of Chronic Disease: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Itacnosertib: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper handling and disposal of Itacnosertib, a potent kinase inhibitor. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects; therefore, strict adherence to these disposal protocols is critical.[1]
Hazard and Safety Data
All personnel handling this compound must be familiar with its hazard profile. The following table summarizes key quantitative and qualitative safety information.
| Hazard Category | Description | GHS Classification & Statements | CAS Number | Molecular Formula | Molecular Weight |
| Acute Toxicity | Harmful if swallowed. | Acute toxicity, Oral (Category 4), H302 | 1628870-27-8 | C₂₆H₂₈N₈O | 468.55 g/mol |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | |||
| Handling Precautions | Avoid release to the environment. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | P273, P264, P270 | |||
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 |
Data sourced from this compound Safety Data Sheet.[1]
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated waste materials in a laboratory setting. As this compound is classified as an antineoplastic agent, all waste must be managed as hazardous chemical waste.[2]
1. Personal Protective Equipment (PPE) Requirements:
-
Wear a solid-front, non-permeable protective gown with long sleeves and tight-fitting cuffs.[3]
-
Wear safety goggles or a full-face shield.[1]
-
Use a suitable respirator if there is a risk of aerosol formation.[1]
2. Waste Segregation and Collection:
-
Designated Waste Containers: Use only designated, leak-proof, and clearly labeled hazardous waste containers.[1][4] These are often black for "bulk" chemotherapy waste.[5]
-
Labeling: The container must be labeled with a hazardous waste tag that includes the words "Hazardous Waste," "Chemotherapeutic Waste," and lists "this compound" as a constituent.[4][6]
-
Segregation: Do not mix this compound waste with other waste streams like regular trash, biohazardous waste, or other chemical wastes.[1][4]
3. Disposal of Pure this compound (Unused or Expired):
-
Unused or expired solid this compound must be disposed of as bulk hazardous chemical waste.[2]
-
Do not attempt to dispose of it down the drain or in regular trash.[4]
-
Place the original vial or container directly into the designated hazardous waste container.
4. Disposal of this compound Solutions:
-
Bulk Liquid Waste (>3% concentration or pourable amounts): Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a sealable, compatible hazardous waste container (e.g., glass or plastic with a tight-fitting lid).[4][5] This is considered "bulk" or "non-trace" chemotherapy waste.[2][5]
-
Aqueous solutions must not be disposed of down the drain. [4] This is critically important due to this compound's high aquatic toxicity.[1]
-
When the liquid waste container is three-quarters full, it should be securely sealed and prepared for pickup. Some institutional procedures may require the addition of an absorbent material before sealing.[4]
5. Disposal of Contaminated Labware ("Trace" Waste):
-
Definition: "Trace" waste includes items contaminated with minimal residual amounts of this compound (less than 3% of the original volume).[5] This includes empty vials, flasks, pipette tips, gloves, gowns, and absorbent pads used during handling.[2][3]
-
Collection:
-
Sharps: Needles and syringes used with this compound must be disposed of in a designated chemotherapy sharps container (often yellow or another distinct color).[2][3] Do not dispose of syringes with visible liquid residue in these containers; they are considered bulk waste.[1]
-
Non-Sharps Solid Waste: Collect all other contaminated disposable items (gloves, gowns, absorbent pads, empty vials) in a designated trace chemotherapy waste container (often a yellow bag or container).[3][4]
-
-
All trace waste is still considered hazardous and must be sent for incineration.[2][5]
6. Spill Decontamination:
-
Evacuate the area.
-
Personnel cleaning the spill must wear the full PPE described in step 1.
-
Liquids: Cover the spill with absorbent pads.[3]
-
Solids: Gently cover with damp absorbent pads to avoid raising dust.
-
Clean the area thoroughly with a detergent solution, followed by clean water.[3] There is no single universally accepted chemical deactivator for all cytotoxic drugs.[1][7] The primary goal is the physical removal of the contaminant.
-
All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in the designated black container.[2][5]
7. Final Disposal:
-
All collected hazardous waste containers (bulk liquid, trace solids, and sharps) must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1][2][4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Caption: this compound Waste Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Itacnosertib
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Itacnosertib. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and dust. |
| Hand Protection | Protective, chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Impervious clothing or lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form to avoid inhalation of dust particles. |
This data is synthesized from the Material Safety Data Sheet for this compound[1].
Step-by-Step Handling Procedures
2.1. Preparation and Reconstitution:
-
Work Area Preparation: Always handle this compound within a designated area equipped with appropriate exhaust ventilation, such as a chemical fume hood[1]. Ensure an eye-wash station and safety shower are readily accessible[1].
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Reconstitution: If preparing a solution, carefully weigh the powdered this compound. Avoid the formation of dust and aerosols[1]. When dissolving, sonication may be recommended to aid dissolution in solvents like DMSO[2].
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
2.2. Storage: Proper storage is critical to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Additional Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition[1]. |
| In Solvent | -80°C | Keep container tightly sealed[1]. |
Storage information is derived from supplier safety data[1][2].
Emergency Procedures
3.1. Accidental Release:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, absorb spills with a finely-powdered, liquid-binding material such as diatomite[1].
-
Decontamination: Scrub the affected surfaces and equipment with alcohol[1].
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste[1].
3.2. Personal Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention[1]. |
| Inhalation | Move the individual to fresh air immediately[1]. |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth[1]. |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, approved hazardous waste disposal plant[1].
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers must be collected in a sealed, labeled hazardous waste container for disposal.
-
Environmental Precaution: Prevent the release of this compound into the environment. Keep it away from drains, water courses, and soil[1].
This compound Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
